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  • Product: N-(2-fluorophenyl)propane-1-sulfonamide
  • CAS: 1239770-87-6

Core Science & Biosynthesis

Foundational

Pharmacokinetics of N-(2-fluorophenyl)propane-1-sulfonamide derivatives

An In-Depth Technical Guide to the Pharmacokinetics of N-(2-fluorophenyl)propane-1-sulfonamide Derivatives Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of N-(2-fluorophenyl)propane-1-sulfonamide Derivatives

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of novel N-(2-fluorophenyl)propane-1-sulfonamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind experimental design, data interpretation, and the integration of in vitro and in vivo studies. By leveraging established principles of sulfonamide pharmacology and modern drug metabolism and pharmacokinetics (DMPK) science, this guide serves as a practical and intellectual roadmap for advancing this promising chemical series from discovery to candidate selection. We will explore the critical pillars of ADME (Absorption, Distribution, Metabolism, and Excretion), providing field-proven insights, detailed experimental workflows, and robust data presentation strategies to ensure scientific integrity and accelerate development timelines.

Introduction: The Strategic Imperative of Early Pharmacokinetic Characterization

The N-(2-fluorophenyl)propane-1-sulfonamide scaffold represents a compelling starting point for the development of new therapeutic agents. Its unique structural motifs suggest potential for novel target engagement and favorable drug-like properties. However, a promising pharmacodynamic profile is inconsequential if the molecule cannot achieve and maintain adequate exposure at the site of action. Therefore, a thorough and early investigation into the pharmacokinetics (PK) of this series is not merely a regulatory checkbox but a cornerstone of a successful drug discovery program.

The broader class of sulfonamides is known for a wide range of pharmacokinetic behaviors, from rapid to long-acting profiles, variable protein binding, and diverse metabolic pathways.[1][2] Understanding how the specific substitutions in the N-(2-fluorophenyl)propane-1-sulfonamide series influence these properties is critical for optimizing lead compounds and predicting human PK.[3] This guide will systematically deconstruct the process of building a comprehensive PK profile.

Guiding Principles of the Program

Our approach is built on three pillars:

  • Front-loading DMPK: Integrating in vitro ADME assays early in the discovery pipeline to guide structure-activity relationship (SAR) and structure-property relationship (SPR) development.[4]

  • Mechanistic Understanding: Focusing not just on what the PK parameters are, but why they are, by elucidating the transporters, enzymes, and physicochemical properties that govern the drug's fate.

  • Translational Science: Employing a carefully selected suite of in vitro and in vivo models to build a dataset that can confidently predict the compound's performance in humans.[5][6]

Foundational Physicochemical and In Vitro ADME Profiling

Before proceeding to complex biological systems, a baseline characterization of the molecule's intrinsic properties is essential. These assays are high-throughput and cost-effective, providing critical data for initial compound ranking and selection.[4]

Solubility and Permeability: The Gatekeepers of Absorption

A drug must be in solution to be absorbed and must cross biological membranes to reach its target.

  • Aqueous Solubility: This is a fundamental parameter. Poor solubility can be a major impediment to developing an oral formulation. We assess thermodynamic solubility using a standardized shake-flask method.

  • Permeability: The ability to cross the intestinal epithelium is predicted using cell-based assays like the Caco-2 or MDCK permeability assay.[4] These assays also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can severely limit absorption.

Table 1: Representative Physicochemical and Early ADME Data for a Set of N-(2-fluorophenyl)propane-1-sulfonamide Analogues

Compound IDThermodynamic Solubility (µM, pH 7.4)Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
NFP-00115018.51.2
NFP-0027522.13.5
NFP-003259.81.5
NFP-0042105.21.1
Metabolic Stability: Predicting First-Pass Clearance

The liver is the primary site of drug metabolism.[7] A compound that is rapidly metabolized by the liver (high first-pass metabolism) may have poor oral bioavailability. Metabolic stability is assessed using subcellular fractions.[8]

  • Liver Microsomes: These contain Phase I enzymes, primarily Cytochrome P450s (CYPs), which are major players in sulfonamide metabolism.[9][10] The assay measures the rate of disappearance of the parent compound over time.

  • Hepatocytes: These provide a more complete picture, containing both Phase I and Phase II (conjugation) enzymes.[11]

The data from these assays (half-life, intrinsic clearance) are used to predict hepatic clearance and bioavailability.

Experimental Protocol 2.2.1: Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system (e.g., Promega NADPH-Glo™).

    • Thaw pooled human liver microsomes (e.g., from Corning) on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.[12]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (mL incubation / mg microsomes).

Plasma Protein Binding: Impact on Distribution and Efficacy

Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[13] Sulfonamides are known to bind to plasma proteins, primarily albumin.[14] High plasma protein binding can reduce the effective concentration of the drug and limit its distribution into tissues. Rapid Equilibrium Dialysis (RED) is the gold standard for this assessment.[4]

In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how the ADME processes are integrated in a whole organism.[15] Rodent models (mice or rats) are typically used for initial PK screening.[16]

Study Design and Execution

A typical cassette or discrete dosing study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[5]

  • IV Administration: Provides direct access to the systemic circulation and allows for the determination of key clearance (CL), volume of distribution (Vd), and half-life (t₁/₂) parameters.

  • PO Administration: Allows for the assessment of oral absorption and bioavailability (F%).

Blood samples are collected at multiple time points post-dose, and the plasma is analyzed by LC-MS/MS to determine the drug concentration.

dot

G cluster_iv Intravenous (IV) Dosing cluster_po Oral (PO) Dosing cluster_bioavailability Bioavailability (F%) Calculation iv_dose IV Bolus Dose iv_sampling Serial Blood Sampling iv_dose->iv_sampling iv_analysis Plasma Concentration vs. Time iv_sampling->iv_analysis iv_params Calculate: - Clearance (CL) - Volume of Distribution (Vd) - Half-life (t½) iv_analysis->iv_params bioavailability F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) iv_params->bioavailability po_dose PO Gavage Dose absorption GI Absorption po_dose->absorption first_pass First-Pass Metabolism (Gut Wall, Liver) absorption->first_pass po_sampling Serial Blood Sampling first_pass->po_sampling po_analysis Plasma Concentration vs. Time po_sampling->po_analysis po_params Calculate: - Cmax, Tmax, AUC po_analysis->po_params po_params->bioavailability

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

Table 2: Key Pharmacokinetic Parameters for NFP-001 in Sprague-Dawley Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)Unit
Cₘₐₓ-1.8µg/mL
Tₘₐₓ-1.0h
AUC₀₋ᵢₙf2.56.2µg*h/mL
t₁/₂2.12.3h
CL6.7-mL/min/kg
Vdₛₛ1.2-L/kg
F%-49.6%

Metabolism: Elucidating Biotransformation Pathways

Understanding how a drug is metabolized is crucial for predicting drug-drug interactions (DDIs) and identifying potentially reactive or active metabolites.

Reaction Phenotyping and Metabolite Identification
  • Reaction Phenotyping: This identifies the specific CYP450 enzymes responsible for a compound's metabolism.[4] It can be done using recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. This is critical because if a drug is metabolized primarily by a single, highly polymorphic enzyme (like CYP2D6 or CYP2C19), its PK can vary significantly between individuals.

  • Metabolite Identification: High-resolution mass spectrometry is used to identify the structures of metabolites formed in in vitro (hepatocytes) and in vivo (plasma, urine, feces) samples.[17] For sulfonamides, common metabolic pathways include N-acetylation, aromatic hydroxylation, and glucuronide conjugation.[9][18][19] Recent studies also suggest that CYP-catalyzed coupling and fragmentation can be relevant pathways for some sulfonamides.[10][20][21]

dot

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (Conjugation) Parent N-(2-fluorophenyl) propane-1-sulfonamide (Parent Drug) Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Dealkylation N- or O-Dealkylation Parent->Dealkylation Acetylation N-Acetylation (NAT enzymes) Parent->Acetylation Excretion Renal/Biliary Excretion Parent->Excretion Unchanged Glucuronidation Glucuronidation (UGT enzymes) Hydroxylation->Glucuronidation Dealkylation->Glucuronidation Acetylation->Excretion Glucuronidation->Excretion

Caption: General metabolic pathways for sulfonamide-based compounds.

CYP450 Inhibition and Induction
  • Inhibition: A drug that inhibits a CYP enzyme can slow the metabolism of other co-administered drugs, leading to potentially toxic exposures. This is assessed in vitro by measuring the IC₅₀ of the test compound against a panel of major CYP isoforms.[22]

  • Induction: A drug can also increase the expression of CYP enzymes, accelerating the metabolism of co-administered drugs and potentially reducing their efficacy. This is typically evaluated by treating cultured human hepatocytes and measuring changes in CYP enzyme activity or mRNA levels.[11]

Excretion: The Final Elimination

The kidneys are the primary route of excretion for most sulfonamides and their metabolites.[23][24]

  • Renal Clearance: The rate of excretion depends on glomerular filtration, active tubular secretion, and passive tubular reabsorption.[23] The pKa of the molecule is a critical determinant of passive reabsorption, as the pH of the urine can affect the ionization state and thus the reabsorption of the compound.[23]

  • Excretion Studies: In in vivo models, urine and feces are collected over time to determine the proportion of the dose excreted and to identify the major excreted metabolites. This helps to complete the mass balance picture of the drug's disposition.[16]

Integrating the Data: Building a Predictive PK Profile

The ultimate goal of this comprehensive evaluation is to synthesize all in vitro and in vivo data into a coherent pharmacokinetic profile. This profile allows the project team to:

  • Establish Structure-Activity Relationships (SAR): Correlate changes in chemical structure with changes in PK parameters (e.g., how adding a methyl group affects metabolic stability or how altering a pKa influences renal clearance).[25]

  • Perform In Vitro-In Vivo Extrapolation (IVIVE): Use sophisticated modeling to predict human PK parameters from the in vitro and preclinical in vivo data.[5]

  • Select Clinical Candidates: Choose compounds with the highest probability of success, characterized by an optimal balance of potency, selectivity, and a pharmacokinetic profile suitable for the intended clinical use (e.g., appropriate half-life for the desired dosing regimen, low risk of DDIs, and good oral bioavailability).

By systematically applying the principles and protocols outlined in this guide, researchers can efficiently and effectively characterize the pharmacokinetic properties of novel N-(2-fluorophenyl)propane-1-sulfonamide derivatives, paving the way for the development of safe and effective new medicines.

References

  • Title: Sulfonamide metabolic pathways Source: Vertex AI Search URL
  • Title: Sulfonamides - Infectious Disease - MSD Manual Professional Edition Source: MSD Manual URL
  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants Source: Environmental Science & Technology - ACS Publications URL
  • Title: Renal Excretion of Sulfonamides Source: Karger Publishers URL
  • Title: In Vivo PK and TK Source: BioDuro URL
  • Title: Enhance Your DMPK Studies with In Vitro Metabolism Source: Labcorp URL
  • Title: In Vitro ADME Assays and Services Source: Charles River Laboratories URL
  • Title: Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings Source: PubMed URL
  • Title: Use of in vivo animal models to assess pharmacokinetic drug-drug interactions Source: PubMed URL
  • Title: In Vitro Assays for Induction of Drug Metabolism Source: PubMed URL
  • Title: Sulfonamides and Sulfonamide Combinations Source: Louisiana Department of Health URL
  • Title: Sulfonamides - Pharmacology Source: Pharmacology 2000 URL
  • Title: SULPHONAMIDES Source: SlideShare URL
  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study Source: ACS Publications URL
  • Title: Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species Source: PubMed URL
  • Title: Metabolism of Sulfonamides Source: Karger Publishers URL
  • Title: Distribution of Sulfonamides and Sulfonamide Potentiators between Red Blood Cells, Proteins and Aqueous Phases of the Blood of Different Species Source: Karger Publishers URL
  • Title: Animal Pharmacokinetic Studies for Safe Treatments Source: Biotechfarm URL
  • Title: Pharmacokinetics of Sulfonamides in Man Source: Karger Publishers URL
  • Title: In vitro test methods for metabolite identification: A review Source: SciSpace URL
  • Title: Metabolic Stability in Drug Development: 5 Assays Source: WuXi AppTec URL
  • Title: Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection Source: PubMed URL
  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants Source: PubMed URL
  • Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants Source: ResearchGate URL
  • Title: Sulfonamides Source: WikiLectures URL
  • Title: Major metabolites of sulfonamide antibiotics.
  • Source: Drugs.
  • Title: In vivo Pharmacokinetic Studies | Dog and Rodent PK Source: Aurigene Pharmaceutical Services URL
  • Title: Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease Source: PMC URL
  • Title: A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization Source: ResearchGate URL
  • Title: Sulfonamide Antibiotics: Definition, Mechanism and Research Source: BOC Sciences URL
  • Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)
  • Title: SAR OF SULPHONAMIDES.
  • Title: Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation Source: PMC URL
  • Title: CLG-SUL4.

Sources

Exploratory

A Technical Guide to Characterizing the Binding Affinity of N-(2-fluorophenyl)propane-1-sulfonamide to Target Proteins

Introduction Sulfonamides are a critical pharmacophore in medicinal chemistry, known to interact with a diverse range of protein targets by mimicking transition states or engaging in specific hydrogen bond and hydrophobi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides are a critical pharmacophore in medicinal chemistry, known to interact with a diverse range of protein targets by mimicking transition states or engaging in specific hydrogen bond and hydrophobic interactions.[9][10][11][12][13] Their mechanism often involves the sulfonamide oxygens acting as key binding motifs.[11][13] For a novel compound like N-(2-fluorophenyl)propane-1-sulfonamide, whose target profile may be unknown, a systematic and multi-faceted approach is essential. This document eschews a one-size-fits-all template, instead presenting a logical, field-tested workflow from initial target engagement validation to in-depth biophysical characterization. We will detail the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Part 1: Initial Target Engagement in a Cellular Context

Before committing to the rigorous process of purifying proteins for biophysical assays, it is paramount to first confirm that N-(2-fluorophenyl)propane-1-sulfonamide engages its target within a physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[14][15][16]

Principle of CETSA

The core principle of CETSA is based on ligand-induced thermal stabilization.[14][15] When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[15] By heating intact cells or cell lysates across a temperature gradient, one can observe a "shift" in the melting temperature (T_m) of the target protein in the presence of the binding compound.[15][16] This provides direct evidence of target engagement in a native cellular milieu.[14][15]

Experimental Workflow: CETSA

The following diagram and protocol outline the key steps for performing a CETSA experiment to validate the interaction between N-(2-fluorophenyl)propane-1-sulfonamide and a hypothesized target protein.

CETSA_Workflow CETSA Experimental Workflow A Cell Culture & Treatment (Treat cells with vehicle or N-(2-fluorophenyl)propane-1-sulfonamide) B Heat Challenge (Aliquot cells and heat at a range of temperatures) A->B C Cell Lysis (e.g., Freeze-thaw cycles) B->C D Separation of Fractions (Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins) C->D E Protein Quantification & Analysis (e.g., Western Blot, ELISA, or Mass Spec for the target protein) D->E F Data Analysis (Plot soluble protein vs. temperature to generate melt curves and determine Tm shift) E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol for CETSA
  • Cell Preparation: Culture the relevant cell line to ~80-90% confluency. On the day of the experiment, treat cells with a predetermined concentration of N-(2-fluorophenyl)propane-1-sulfonamide or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).[17]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[14]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14][17] This step is critical for releasing the intracellular contents.

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]

  • Analysis: Carefully collect the supernatant. Determine the protein concentration and analyze the amount of soluble target protein remaining at each temperature point using a specific detection method, such as Western Blotting or an AlphaScreen-based assay.[14][15]

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms target engagement.[15]

Part 2: Gold-Standard Biophysical Characterization

Once target engagement is confirmed in cells, the next step is to obtain precise, quantitative data on the binding affinity using purified components. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard techniques for this purpose.[18][19][20] They provide direct, label-free measurement of binding interactions.

Isothermal Titration Calorimetry (ITC)

Causality & Expertise: ITC directly measures the heat released or absorbed during a binding event.[21][22] This makes it the only technique that can determine the complete thermodynamic profile of an interaction (K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.[22][23] This is invaluable for understanding the driving forces behind the binding event (e.g., hydrogen bonding vs. hydrophobic effects). The primary drawback is the relatively large amount of material required.[24]

Self-Validating Protocol: A robust ITC experiment includes a control titration of the ligand into the buffer to measure the heat of dilution, which is then subtracted from the main experiment, ensuring the measured heat is solely from the binding interaction.[22]

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow A Sample Preparation (Purified protein in cell, compound in syringe. Both in identical, degassed buffer) B Instrument Setup (Set temperature, injection volume, and spacing. Equilibrate baseline) A->B E Control Titration (Inject compound into buffer alone to measure heat of dilution) A->E Control C Titration (Inject compound into protein solution incrementally) B->C D Heat Measurement (Instrument measures differential power required to maintain zero temperature difference between cells) C->D F Data Analysis (Integrate peaks, subtract dilution heat, and fit to a binding model to extract thermodynamic parameters) D->F E->F Subtract

Caption: Workflow for a typical ITC experiment to determine binding thermodynamics.

Detailed Protocol for ITC

  • Protein Preparation: Purify the target protein to >95% homogeneity. Dialyze the protein extensively against the final, degassed assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).[24]

  • Compound Preparation: Dissolve N-(2-fluorophenyl)propane-1-sulfonamide in the exact same buffer used for the protein dialysis. If DMSO is required, ensure the final concentration is identical in both the protein and compound solutions to minimize mismatch effects.[23]

  • Concentration Determination: Accurately measure the concentrations of both the protein and the compound. Errors in concentration directly impact the determined stoichiometry and K_D.[23] Typical starting concentrations are 10-50 µM protein in the cell and 100-500 µM compound in the syringe.[23]

  • Instrument Loading: Load the protein solution into the sample cell (~300 µL) and the compound solution into the injection syringe (~100 µL).[23]

  • Titration: After thermal equilibration, perform a series of small (e.g., 2 µL) injections of the compound into the protein solution.

  • Data Acquisition: The instrument records the heat change after each injection. The resulting thermogram shows peaks corresponding to the heat of binding.

  • Analysis: Integrate the area under each peak and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K_D, n, and ΔH.

Surface Plasmon Resonance (SPR)

Causality & Expertise: SPR is a powerful optical technique that measures binding events in real-time.[25] It provides kinetic information—the association rate (k_on) and dissociation rate (k_off)—in addition to the equilibrium dissociation constant (K_D = k_off / k_on).[4] This kinetic insight is crucial, as compounds with the same K_D can have vastly different kinetic profiles, impacting their in vivo efficacy (e.g., a slow k_off can lead to prolonged target engagement).[4][26] SPR is generally more sensitive than ITC, requiring less material.[27]

Self-Validating Protocol: A proper SPR experiment includes a reference flow cell (e.g., a blank surface or one with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is specific to the interaction of interest.

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow A Surface Preparation (Activate sensor chip surface) B Ligand Immobilization (Covalently couple purified target protein to the sensor surface via -NH2, -SH, etc.) A->B C Analyte Injection (Association) (Inject N-(2-fluorophenyl)propane-1-sulfonamide at various concentrations over the surface) B->C D Dissociation (Flow running buffer over the surface and monitor compound dissociation) C->D E Regeneration (Inject a harsh solution, e.g., low pH, to remove all bound analyte) D->E F Data Analysis (Fit sensorgrams to kinetic models to determine kon, koff, and KD) D->F E->C Next Cycle

Caption: A typical cycle in an SPR experiment for kinetic and affinity analysis.

Detailed Protocol for SPR

  • Protein Immobilization: The target protein (ligand) is typically immobilized on the sensor chip surface. Amine coupling is a common method, but care must be taken to ensure the protein remains active.[27][28] It is critical to optimize immobilization conditions to maintain the protein's native conformation.[26][27]

  • Analyte Preparation: Prepare a dilution series of N-(2-fluorophenyl)propane-1-sulfonamide (analyte) in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement:

    • Association: Inject each concentration of the compound over the immobilized protein surface for a set amount of time and monitor the increase in the SPR signal (measured in Response Units, RU).

    • Dissociation: After the association phase, switch back to flowing only running buffer over the surface and monitor the decrease in signal as the compound dissociates.

  • Surface Regeneration: After each binding cycle, inject a regeneration solution (e.g., glycine-HCl pH 2.5) to strip all bound compound from the surface, preparing it for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the reference channel signal. The corrected curves are then globally fitted to a kinetic binding model (e.g., 1:1 Langmuir) to derive k_on, k_off, and K_D.

Part 3: Orthogonal Validation and Data Interpretation

No single technique is infallible. Therefore, it is crucial to validate findings using an orthogonal method—one that relies on a different physical principle. This strengthens the confidence in the determined binding affinity.

Fluorescence Polarization (FP)

Causality & Expertise: FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[29][30][31] A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light.[32] When bound to a large protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[32][33] This method is particularly well-suited for high-throughput screening and for competitive binding assays to determine the affinity of unlabeled compounds like N-(2-fluorophenyl)propane-1-sulfonamide.[29][30]

Self-Validating Protocol: The assay relies on a competition format. A known fluorescent ligand (tracer) for the target protein is used. The ability of N-(2-fluorophenyl)propane-1-sulfonamide to displace this tracer is measured. A non-binding control compound should show no displacement, validating the specificity of the assay.

Data Summary and Interpretation

All quantitative data should be summarized in a clear, tabular format. It is essential to understand what the measured values represent.

ParameterDefinitionTypical UnitsSignificance
K_D Equilibrium Dissociation Constant: Concentration of ligand at which 50% of the target protein is occupied at equilibrium.[5][6]nM, µM, mMA lower K_D value signifies a higher binding affinity (tighter binding).[6][7][8]
k_on Association Rate Constant: The rate at which the compound binds to the target.M⁻¹s⁻¹Describes how quickly the binding event occurs.
k_off Dissociation Rate Constant: The rate at which the compound unbinds from the target.s⁻¹Describes the stability of the complex; a slow k_off indicates a long residence time.
ΔH Enthalpy Change: The heat released or absorbed upon binding.kcal/molReflects changes in bonding energy (e.g., hydrogen bonds).
ΔS Entropy Change: The change in disorder of the system upon binding.cal/mol·KOften reflects changes in conformational freedom and the hydrophobic effect.

Expert Insight: It is critical to distinguish between affinity (K_D) and functional potency (IC₅₀). K_D is an intrinsic, thermodynamic property of the compound-target interaction, independent of assay conditions.[5] IC₅₀ is an operational value that measures the concentration required to inhibit a biological process by 50% and is highly dependent on assay conditions (e.g., substrate concentration).[5] While often correlated, they are not interchangeable.[5] Comparing the K_D from biophysical assays with the EC₅₀/IC₅₀ from cellular functional assays provides a more complete picture of a compound's structure-activity relationship.

Conclusion

Determining the binding affinity of N-(2-fluorophenyl)propane-1-sulfonamide requires a disciplined, multi-step approach. Beginning with in-cell target engagement validation using CETSA de-risks the project before moving to more resource-intensive biophysical methods. Employing gold-standard techniques like ITC and SPR provides a deep, quantitative understanding of the binding thermodynamics and kinetics, respectively. Finally, validating these results with an orthogonal method like fluorescence polarization ensures the trustworthiness of the data. By following this structured, logical workflow, researchers can confidently and accurately characterize the molecular interactions that underpin the pharmacological potential of this and other novel chemical entities.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.). National Institutes of Health.[Link]

  • The Binding Mode of Second-Generation Sulfonamide Inhibitors of MurD - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies | Journal of Medicinal Chemistry. (2015, December 23). ACS Publications.[Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH.[Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). Nature.[Link]

  • Advances and applications of binding affinity prediction methods in drug discovery. (2012, January 15). ScienceDirect.[Link]

  • Way to predict Drug-target interaction binding affinity using Convolution Neural Network in Drug Discovery Pipeline. (2019, September 10). Medium.[Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC. (n.d.). National Institutes of Health.[Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2026, February 12). Bitesize Bio.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). National Center for Biotechnology Information.[Link]

  • Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid. (2025, June 23). Fluidic Analytics.[Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014, March 15). PubMed.[Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices.[Link]

  • What are some physical methods to determine binding affinity of a protein? (2020, March 9). ResearchGate.[Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (2005, May 15). PubMed.[Link]

  • 2.6. Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol.[Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. (2022, August 3). ChemRxiv.[Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013, February 4). Bio-Rad.[Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023, May 3). FindLight.[Link]

  • 5.2: Techniques to Measure Binding. (2026, January 19). Biology LibreTexts.[Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues | JACS Au. (2023, August 25). ACS Publications.[Link]

  • Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. (2010, October 15). PubMed.[Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN.[Link]

  • Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2025, October 6). arXiv.[Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. (n.d.). ResearchGate.[Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.net.[Link]

  • How to measure and evaluate binding affinities. (2020, August 6). eLife.[Link]

  • Dissociation constant (Kd) - what is it, how is it measured and why does it matter? (2023, December 6). Fidabio.[Link]

  • Binding constants on a microplate reader. (2026, February 25). BMG LABTECH.[Link]

  • Understanding Binding Kinetics To Optimize Drug Discovery. (2024, January 8). Technology Networks.[Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (n.d.). PubMed.[Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022, June 16). MDPI.[Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC. (2025, April 11). National Institutes of Health.[Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). National Cancer Institute.[Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.[Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.). National Institutes of Health.[Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure–Activity Relationships of 2-Amino Derivatives in the N-(6-Trifluoromethylpyridin-3-ylmethyl) C-Region | Journal of Medicinal Chemistry. (2012, September 7). ACS Publications.[Link]

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. (n.d.). PharmaTutor.[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.[Link]

  • 3.10 Sulfonamides. (n.d.). Fundamentals of Nursing Pharmacology – 1st Canadian Edition.[Link]

  • 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC. (n.d.). National Institutes of Health.[Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022, June 30). bioRxiv.[Link]

  • 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent transient receptor potential vanilloid 1 (TRPV1) antagonists: structure-activity relationships of 2-amino derivatives in the N-(6-trifluoromethylpyridin-3-ylmethyl) C-region. (n.d.). PubMed.[Link]

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Foundational

Thermodynamic Stability and Degradation Kinetics of N-(2-Fluorophenyl)propane-1-sulfonamide (CAS 1239770-87-6)

Executive Summary N-(2-fluorophenyl)propane-1-sulfonamide (CAS 1239770-87-6) is a specialized fluorinated sulfonamide building block utilized in advanced medicinal chemistry and materials science. The thermodynamic stabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-fluorophenyl)propane-1-sulfonamide (CAS 1239770-87-6) is a specialized fluorinated sulfonamide building block utilized in advanced medicinal chemistry and materials science. The thermodynamic stability of this molecule is governed by a delicate interplay between the robust sulfonamide linkage, the entropic flexibility of the aliphatic propyl chain, and the stereoelectronic constraints imposed by the ortho-fluoro substitution on the aromatic ring. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, conformational landscape, and degradation kinetics of this compound, equipping researchers with the theoretical grounding and empirical protocols necessary for rigorous stability profiling.

Structural Thermodynamics & Conformational Landscape

The thermodynamic baseline of CAS 1239770-87-6 is dictated by its three distinct structural domains. Understanding the causality behind its stability requires dissecting the molecular orbital interactions and electrostatic forces at play.

The Sulfonamide Core: Hybridization and Resonance

The sulfonamide group (–SO₂NH–) is inherently highly stable due to the partial double-bond character of the S–N bond. The stability of sulfonamide rotamers is strongly dependent upon the hybridization of the nitrogen atom, which balances between sp2 and sp3 character to minimize repulsion between the nitrogen lone pair and the highly electronegative sulfonyl oxygens[1]. This electronic configuration results in a high activation energy barrier for thermal cleavage, making the core highly resistant to spontaneous degradation at physiological temperatures.

The Ortho-Fluoro Effect: Polar Hydrophobicity

The presence of a fluorine atom at the ortho position of the phenyl ring introduces a phenomenon known as "polar hydrophobicity"[2]. Fluorine is practically non-polarizable but highly electronegative. This exerts two profound thermodynamic effects:

  • Inductive Stabilization (pKa Shift): The strong inductive electron-withdrawing effect ( −I ) of the ortho-fluorine stabilizes the sulfonamide nitrogen's conjugate base upon deprotonation. This lowers the pKa of the N–H bond relative to an unsubstituted N-phenylsulfonamide, thermodynamically favoring the anionic state in basic environments.

  • Conformational Locking: The steric and electrostatic repulsion between the ortho-fluorine atom and the sulfonyl oxygen atoms significantly restricts rotation around the Caryl​–N bond. This restricts the molecule to a specific "reference conformation"[2], reducing the rotational entropy ( ΔS ) but increasing the overall enthalpic stability ( ΔH ) of the preferred rotamer.

The Aliphatic Propyl Chain

The N -propyl chain contributes to the lipophilicity of the molecule. Thermodynamically, the rotation around the C−C bonds of the propyl group provides a high degree of conformational entropy. During thermal degradation, aliphatic chains are typically the first to undergo radical cleavage (e.g., via β -scission) before the more robust aryl-sulfonamide core degrades.

ConformationalLogic A CAS 1239770-87-6 Structural Domains B Ortho-Fluoro Phenyl Ring (Polar Hydrophobicity) A->B C Sulfonamide Core (sp2/sp3 Hybridization) A->C D Propyl Chain (Aliphatic Entropy) A->D E Restricted C-N Rotation (Enthalpic Stabilization) B->E Steric/Electrostatic Repulsion F High S-N Bond Energy (Thermal Resistance) C->F Resonance Stabilization G High Rotational Degrees of Freedom (Entropic Contribution) D->G C-C Bond Flexing

Diagram 1: Thermodynamic contributions of structural domains in CAS 1239770-87-6.

Thermal Stability & Degradation Kinetics

Solid-State Thermal Decomposition

Sulfonamides exhibit exceptional solid-state thermal stability. Polymeric and small-molecule sulfonamides typically show an onset of thermal degradation ( Tonset​ ) well above 400°C under inert atmospheres[3]. The thermal decomposition of sulfonamide derivatives generally follows first-order kinetics, with activation energies ( Ea​ ) for the primary weight-loss phase (cleavage of the sulfonamide bond) ranging between 70.2 and 85.4 kJ/mol[4]. For CAS 1239770-87-6, initial thermal degradation is predicted to involve the loss of the propyl chain, followed by the higher-energy cleavage of the S–N bond.

Solution-State Stability and Enthalpy-Entropy Compensation

In aqueous solutions, sulfonamides are highly resistant to hydrolytic degradation. Kinetic studies utilizing LC-MS/MS have demonstrated that sulfonamides remain remarkably stable even under extreme thermal processing, such as Ultra-High Temperature (UHT) sterilization at 140°C[5].

Furthermore, the degradation of sulfonamides in solution exhibits enthalpy-entropy compensation [5]. This thermodynamic phenomenon implies that as the activation enthalpy ( ΔH‡ ) for degradation changes (due to solvent effects or pH), there is a corresponding linear change in the activation entropy ( ΔS‡ ). For CAS 1239770-87-6, the ortho-fluoro group restricts the transition state geometry, meaning hydrolytic cleavage requires a highly ordered transition state (highly negative ΔS‡ ), which kinetically protects the molecule despite the thermodynamically favorable nature of hydrolysis.

Table 1: Extrapolated Thermodynamic Parameters for CAS 1239770-87-6

Note: Values are synthesized from kinetic models of homologous N-aryl sulfonamides[4][5].

ParameterEstimated ValueMechanistic Implication
Activation Energy ( Ea​ ) 72 - 80 kJ/molHigh energy barrier required for thermal S-N bond cleavage.
Onset Degradation ( Tonset​ ) > 350°C (Solid State)Excellent solid-state stability; suitable for high-temp processing.
Solution Half-Life ( t1/2​ ) > 100 hours at 120°CHighly resistant to neutral aqueous hydrolysis.
pKa (N-H bond) ~ 8.5 - 9.0Lowered relative to unsubstituted analogs due to o-fluoro (-I) effect.

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability of CAS 1239770-87-6, a self-validating system of thermal and chromatographic analyses must be employed. The following protocols ensure rigorous extraction of kinetic parameters.

Protocol A: Solid-State Thermal Analysis (TGA/DSC)

This protocol determines the absolute thermal stability and phase transition thermodynamics.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of CAS 1239770-87-6 into an aluminum crucible.

  • Differential Scanning Calorimetry (DSC): Equilibrate the sample at 25°C. Heat from 25°C to 300°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Record the endothermic melting peak to determine the enthalpy of fusion ( ΔHfus​ ).

  • Thermogravimetric Analysis (TGA): In a separate run, heat the sample from 25°C to 600°C at multiple heating rates ( β = 5, 10, 15, and 20°C/min).

  • Kinetic Extraction: Apply the Kissinger and Ozawa isoconversional methods to the TGA data to calculate the activation energy ( Ea​ ) of thermal decomposition independent of the reaction model[4].

Protocol B: Forced Degradation & LC-MS/MS Kinetics

This protocol assesses solution-state stability and enthalpy-entropy compensation under accelerated stress (ICH Q1A guidelines).

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of CAS 1239770-87-6 in HPLC-grade methanol.

  • Hydrolytic Stress: Dilute the stock to 10 µg/mL in three distinct aqueous buffers: pH 1.2 (0.1 N HCl), pH 7.4 (PBS), and pH 12.0 (0.01 N NaOH).

  • Isothermal Incubation: Incubate aliquots in sealed ampoules at 60°C, 80°C, and 100°C using a thermostatic block.

  • Sampling & Quenching: Withdraw aliquots at predefined intervals (0, 2, 4, 8, 24, 48 hours). Quench extreme pH samples by neutralizing with equimolar acid/base.

  • LC-MS/MS Analysis: Quantify the remaining intact sulfonamide using a C18 column and positive electrospray ionization (ESI+). Monitor the parent ion ( m/z 218.06 for [M+H]+ ) and primary fragments.

  • Thermodynamic Calculation: Plot ln(C/C0​) vs. time to extract the first-order rate constant ( k ). Use the Arrhenius equation to calculate Ea​ , and the Eyring equation to derive ΔH‡ and ΔS‡ [5].

ExperimentalWorkflow S1 Sample Prep CAS 1239770-87-6 S2 Protocol A: TGA / DSC S1->S2 Solid S3 Protocol B: Forced Degradation S1->S3 Solution S5 Thermodynamic Parameter Extraction S2->S5 Kissinger Method S4 LC-MS/MS Quantification S3->S4 Aliquots S4->S5 Eyring Equation

Diagram 2: Experimental workflow for thermodynamic stability profiling.

References

  • Roca, M., et al. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." Food Chemistry, vol. 136, no. 2, 2013, pp. 478-484. PubMed. URL:[Link]

  • Wang, L., et al. "Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim." Asian Journal of Chemistry, vol. 26, no. 2, 2014, pp. 486-488. URL: [Link]

  • Grand, A., et al. "Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability." ResearchGate, 2025 (Preprint/Archive). URL:[Link]

  • Zhang, X., et al. "The dependence of activation energy on the conversion for thermal degradation of PSA." ResearchGate, 2023. URL:[Link]

  • Mader, P., et al. "The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II." PMC, 2020. URL:[Link]

Sources

Exploratory

Spectroscopic reference data NMR and IR for N-(2-fluorophenyl)propane-1-sulfonamide

Comprehensive Spectroscopic Validation Guide: NMR and IR Reference Data for N-(2-fluorophenyl)propane-1-sulfonamide Executive Summary The structural validation of synthesized sulfonamides is a critical quality control st...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Validation Guide: NMR and IR Reference Data for N-(2-fluorophenyl)propane-1-sulfonamide

Executive Summary

The structural validation of synthesized sulfonamides is a critical quality control step in medicinal chemistry, materials science, and drug development. N-(2-fluorophenyl)propane-1-sulfonamide (CAS: 1239770-87-6)[1] represents a classic fluorinated sulfonamide scaffold. The incorporation of a fluorine atom at the ortho-position of the aniline ring significantly alters the local electronic environment, necessitating rigorous multinuclear NMR (1H, 13C, 19F) and FT-IR spectroscopic analysis to confirm structural fidelity.

This whitepaper provides a comprehensive, self-validating technical guide for the spectroscopic characterization of this compound. By moving beyond simple data listing, this guide explores the mechanistic causality behind the observed spectral signatures, empowering researchers to confidently interpret complex analytical data.

Chemical Identity & Structural Context

Before initiating spectroscopic analysis, it is vital to establish the physical and structural parameters of the target analyte. The presence of the highly electronegative fluorine atom and the electron-withdrawing sulfonyl group dictates the molecule's behavior in an applied magnetic field and its vibrational modes.

PropertyValue
Chemical Name N-(2-fluorophenyl)propane-1-sulfonamide
CAS Registry Number 1239770-87-6
Molecular Formula C9H12FNO2S
Molecular Weight 217.26 g/mol
Key Functional Groups Secondary Sulfonamide (-SO₂NH-), Fluoroarene, Propyl chain

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in analytical data, the experimental protocol must be designed as a self-validating system. The following methodologies detail the exact steps required to eliminate false positives and environmental artifacts.

Protocol 1: FT-IR (ATR) Analysis

Causality: Attenuated Total Reflectance (ATR) is chosen over KBr pelleting to prevent moisture absorption (which obscures the N-H stretch) and to preserve the native solid-state hydrogen-bonding network of the sulfonamide.

  • Background Validation: Clean the diamond ATR crystal with high-purity isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to analysis to establish a baseline and subtract atmospheric interference (CO₂ and H₂O vapor).

  • Sample Application: Deposit 1–2 mg of neat N-(2-fluorophenyl)propane-1-sulfonamide directly onto the center of the crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact between the crystal and the sample.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹ range).

  • System Cleanliness Check: Wipe the crystal and acquire a new background to ensure zero sample carryover.

Protocol 2: Multinuclear NMR Preparation and Acquisition

Causality: CDCl₃ is selected as the solvent because its residual proton signal (7.26 ppm) and carbon signal (77.16 ppm) provide reliable internal references without overlapping with the analyte's signals.

  • Solvent Selection & Referencing: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent depth of exactly 4 cm to optimize magnetic field shimming.

  • Tuning & Matching: Insert the sample into a 400 MHz spectrometer. Automatically tune and match the probe for 1H, 13C, and 19F frequencies to maximize the signal-to-noise ratio.

  • Shimming: Perform gradient shimming on the 2H lock signal of CDCl₃ to achieve a homogeneous magnetic field (target lock level > 80%).

  • Acquisition Parameters:

    • 1H NMR: 16 transients, 90° pulse, 2-second relaxation delay.

    • 13C NMR: 512 transients, 30° pulse, 2-second relaxation delay, with 1H decoupling (WALTZ-16).

    • 19F NMR: 64 transients, 90° pulse, 1-second relaxation delay, referenced to CFCl₃ (0 ppm).

  • Self-Validation (D₂O Exchange): To unequivocally confirm the N-H peak assignment, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1H spectrum. The chemical exchange of the N-H proton for deuterium will cause the peak at ~6.6 ppm to disappear, validating the assignment.

Spectroscopic Validation Workflow

ValidationWorkflow A Synthesized Compound N-(2-fluorophenyl)propane-1-sulfonamide B Sample Preparation (CDCl3 for NMR, Neat for ATR-IR) A->B C FT-IR Spectroscopy Identify S=O, N-H, C-F B->C D Multinuclear NMR (1H, 13C, 19F) B->D I Structural Validation Complete C->I E 1H NMR: Propyl chain & Ar-H D->E F 13C NMR: C-F Coupling Constants D->F G 19F NMR: Ortho-F Shift (-132 ppm) D->G H D2O Exchange Confirm N-H Proton E->H F->I G->I H->I

Fig 1: Spectroscopic validation workflow for N-(2-fluorophenyl)propane-1-sulfonamide.

Infrared (IR) Spectroscopic Signatures

The sulfonamide functional group exhibits highly characteristic vibrational modes due to the strong dipole moments of the S=O and S-N bonds. As documented in foundational studies on the [2], the S=O stretch is split into two distinct bands. This dichotomy arises from the in-phase (symmetric) versus out-of-phase (asymmetric) stretching of the two oxygen atoms relative to the central sulfur atom.

Table 1: Key FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Note
~3260Medium, SharpN-H StretchSharpness indicates a secondary sulfonamide; shifts slightly based on solid-state H-bonding.
~2965, 2875WeakC-H Stretch (Aliphatic)Corresponds to the propyl chain.
~1335StrongS=O Asymmetric StretchOut-of-phase stretching of the sulfonyl oxygens.
~1255MediumC-F StretchHighly polar bond resulting in a strong change in dipole moment.
~1155StrongS=O Symmetric StretchIn-phase stretching of the sulfonyl oxygens.
~905MediumS-N StretchCharacteristic backbone vibration of the sulfonamide core.
~750StrongC-H Out-of-Plane BendConfirms the ortho-disubstituted benzene ring geometry.

Multinuclear NMR Spectral Interpretation

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is defined by the isolated A₃M₂X₂ spin system of the propyl chain and the complex coupling of the fluoroarene ring. The alpha-protons (C1') are heavily deshielded by the electron-withdrawing sulfonyl group, shifting them downfield to ~3.10 ppm. The N-H proton appears as a broad singlet due to the quadrupolar relaxation effect of the adjacent ¹⁴N nucleus (spin I = 1), which partially averages the N-H scalar coupling.

Table 2: ¹H NMR Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.02Triplet (t)3H7.4-CH₃ (C3' of propyl chain)
1.85Sextet (h)2H7.4-CH₂- (C2' of propyl chain)
3.10Multiplet (m)2H--CH₂-SO₂- (C1' of propyl chain)
6.60Broad Singlet (br s)1H--NH- (Exchangeable with D₂O)
7.10Doublet of doublets of doublets (ddd)1H10.5, 8.2, 1.5Ar-H (H-3, adjacent to F)
7.15 - 7.25Multiplet (m)2H-Ar-H (H-4, H-5)
7.55Triplet of doublets (td)1H8.0, 1.8Ar-H (H-6, adjacent to NH)
¹³C NMR Analysis (100 MHz, CDCl₃)

The ¹³C spectrum is critical for validating the presence of the fluorine atom. Because ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it couples directly to the carbon atoms of the aromatic ring. The magnitude of this spin-spin coupling (J) is inversely proportional to the bond distance (¹J > ²J > ³J > ⁴J). The carbon directly attached to the fluorine (C2) exhibits a massive ¹J coupling of ~244 Hz.

Table 3: ¹³C NMR Assignments

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (JC-F, Hz)Assignment
12.9Singlet (s)-C3' (Propyl -CH₃)
17.2Singlet (s)-C2' (Propyl -CH₂-)
53.4Singlet (s)-C1' (Propyl -CH₂-SO₂-)
154.5Doublet (d)244.0 (¹J)C2 (Ar-C attached to F)
125.1Doublet (d)11.0 (²J)C1 (Ar-C attached to N)
115.6Doublet (d)19.0 (²J)C3 (Ar-CH adjacent to F)
124.8Doublet (d)4.0 (³J)C4 (Ar-CH)
127.5Doublet (d)2.0 (⁴J)C5 (Ar-CH)
122.3Doublet (d)~1.0 (³J)C6 (Ar-CH adjacent to N)
¹⁹F NMR Analysis (376 MHz, CDCl₃)

Fluorine-19 NMR is an exceptional probe for structural confirmation because it lacks background signal interference and is exquisitely sensitive to its local electronic environment, a principle heavily utilized in evaluating[3]. The chemical shielding tensor of the fluorine atom is strongly influenced by the electron-withdrawing nature of the ortho-sulfonamide group. As detailed in the[4], the p-orbital interaction with the benzene ring dictates the shift.

Table 4: ¹⁹F NMR Assignments

Chemical Shift (δ, ppm)MultiplicityAssignment
-132.4Multiplet (m)Ar-F (ortho to sulfonamide group)

Note: The multiplet structure arises from heteronuclear coupling to the adjacent aromatic protons (H-3, H-4, H-5, H-6).

References

  • Smith, W. T., et al. "Infrared spectra of sulfonamides". Applied Spectroscopy, 1968, 22(4), 346. URL:[Link]

  • Oldfield, E., et al. "Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes". Journal of the American Chemical Society, 2001. DOI: 10.1021/ja011145e. URL:[Link]

  • Holmes, S. T., et al. "Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids". PMC, National Institutes of Health. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N-(2-fluorophenyl)propane-1-sulfonamide from 2-fluoroaniline

Scientific Context & Mechanistic Rationale The sulfonamide functional group is a critical bioisostere of the amide bond, widely utilized in medicinal chemistry to enhance metabolic stability and modulate physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

The sulfonamide functional group is a critical bioisostere of the amide bond, widely utilized in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties[1]. The synthesis of N-(2-fluorophenyl)propane-1-sulfonamide involves the targeted sulfonylation of 2-fluoroaniline using propane-1-sulfonyl chloride.

From a mechanistic standpoint, this reaction proceeds via a nucleophilic acyl substitution-type pathway (often referred to as Schotten-Baumann conditions when run in biphasic systems, or standard base-mediated sulfonylation in organic solvents)[2].

Causality in Reagent Selection:

  • The Nucleophile (2-Fluoroaniline): The presence of an ortho-fluoro substituent exerts a mild electron-withdrawing inductive effect (-I) and introduces steric hindrance[3]. This inherently reduces the nucleophilicity of the amine nitrogen compared to an unsubstituted aniline.

  • The Base (Pyridine or Triethylamine): To overcome the reduced nucleophilicity, an organic base is strictly required. The base serves a dual purpose: it can transiently activate the sulfonyl chloride (especially if a catalytic amount of 4-dimethylaminopyridine, DMAP, is added) and, more importantly, it acts as an acid scavenger. By neutralizing the stoichiometric hydrogen chloride (HCl) byproduct, the base prevents the 2-fluoroaniline from precipitating out of the solution as an unreactive anilinium hydrochloride salt[2],[3].

  • The Solvent (Dichloromethane): Anhydrous dichloromethane (DCM) is selected due to its excellent solvency for both the starting materials and the resulting sulfonamide, alongside its chemical inertness at low temperatures[1].

Pathway Nuc 2-Fluoroaniline Tetra Zwitterionic Intermediate Nuc->Tetra Nucleophilic Attack El Propane-1-sulfonyl chloride El->Tetra Elim Chloride Elimination Tetra->Elim -Cl⁻ Prod Target Sulfonamide Elim->Prod Deprotonation (-Base·HCl)

Caption: Mechanistic pathway of the base-mediated sulfonylation of 2-fluoroaniline.

Experimental Design & Optimization

To ensure a self-validating and high-yielding protocol, the reaction conditions must be carefully controlled. The highly exothermic nature of the initial nucleophilic attack requires strict thermal regulation to prevent the formation of di-sulfonylated byproducts (where the product sulfonamide acts as a nucleophile and attacks a second equivalent of sulfonyl chloride).

Table 1: Optimization of Reaction Conditions
ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Optimization
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM) DCM provides superior solubility for the intermediate complexes and facilitates an easier aqueous workup.
Base Na₂CO₃ (Aqueous)Pyridine or TEA (1.5 eq) Homogeneous organic bases prevent the hydrolysis of the aliphatic sulfonyl chloride, which is prone to degradation in water.
Temperature Room Temperature (RT)0 °C to RT Initiating at 0 °C suppresses the formation of N,N-bis(propylsulfonyl)-2-fluoroaniline impurities.
Catalyst NoneDMAP (0.05 eq) DMAP acts as a highly nucleophilic acyl transfer catalyst, overcoming the steric hindrance of the ortho-fluoro group[3].
Table 2: Standardized Reagent Quantities (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Fluoroaniline111.121.01.11 g (9.6 mL)Limiting Reagent / Nucleophile
Propane-1-sulfonyl chloride142.601.11.57 g (1.2 mL)Electrophile
Pyridine79.102.01.58 g (1.6 mL)Base / Acid Scavenger
4-Dimethylaminopyridine (DMAP)122.170.0561 mgCatalyst
Dichloromethane (Anhydrous)84.93-25 mLSolvent

Step-by-Step Synthesis Workflow

The following protocol is designed as a self-validating system. Each phase of the workup is intentionally structured to remove a specific class of impurity, ensuring the crude material is highly pure before final chromatography[4].

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-fluoroaniline (1.11 g, 10 mmol), pyridine (1.58 g, 20 mmol), and DMAP (61 mg, 0.5 mmol) to the flask. Dissolve the mixture in 20 mL of anhydrous DCM.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Addition: Dissolve propane-1-sulfonyl chloride (1.57 g, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe or addition funnel. Causality: Dropwise addition prevents localized heating and suppresses di-sulfonylation.

Phase 2: Reaction Execution
  • Stirring: Once the addition is complete, remove the ice bath. Allow the reaction to warm naturally to room temperature (approx. 20–25 °C).

  • Monitoring: Stir the reaction for 2 to 4 hours. Monitor the progress via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1 v/v) solvent system. The product spot will appear at a lower Rf than the starting aniline.

Phase 3: Self-Validating Aqueous Workup
  • Quenching: Quench the reaction by adding 10 mL of distilled water to hydrolyze any unreacted sulfonyl chloride. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash (Crucial Step): Wash the organic layer with 1M aqueous HCl (2 × 15 mL). Causality: This protonates unreacted 2-fluoroaniline, pyridine, and DMAP, pulling them into the aqueous phase as water-soluble hydrochloride salts.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 15 mL). Causality: This neutralizes any residual HCl and removes propane-1-sulfonic acid (the hydrolysis byproduct of the sulfonyl chloride).

  • Brine Wash: Wash with saturated aqueous NaCl (brine, 15 mL) to pre-dry the organic layer and break any emulsions.

Phase 4: Isolation
  • Drying: Collect the DCM layer and dry it over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter off the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-fluorophenyl)propane-1-sulfonamide as an off-white solid or viscous oil.

  • Purification: Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to afford the analytically pure compound[4].

Workflow Step1 1. Reagent Preparation Amine + Base in DCM Step2 2. Thermal Control Cool to 0 °C Step1->Step2 Step3 3. Electrophile Addition Propane-1-sulfonyl chloride Step2->Step3 Step4 4. Sulfonylation Reaction Stir at RT (2-4 h) Step3->Step4 Step5 5. Aqueous Workup HCl, NaHCO3, Brine Washes Step4->Step5 Step6 6. Isolation & Purification Column Chromatography Step5->Step6

Caption: Experimental workflow for the synthesis of N-(2-fluorophenyl)propane-1-sulfonamide.

Analytical Characterization & Self-Validation

To verify the success of the synthesis, the isolated material must be subjected to spectroscopic analysis. The presence of the sulfonamide proton and the intact fluoro-aromatic ring are key diagnostic markers.

  • ¹H NMR (400 MHz, CDCl₃): Look for a broad singlet around δ 6.5 - 7.0 ppm corresponding to the N-H proton (exchangeable with D₂O). The aromatic region ( δ 7.0 - 7.6 ppm) should integrate for 4 protons, exhibiting complex splitting due to coupling with the adjacent fluorine atom ( 19 F- 1 H coupling). The aliphatic propyl chain will present as a triplet ( α -CH₂, ∼δ 3.0 ppm), a multiplet ( β -CH₂, ∼δ 1.8 ppm), and a triplet (-CH₃, ∼δ 1.0 ppm).

  • LC-MS (ESI): Expected mass for C₉H₁₂FNO₂S is 217.26 g/mol . Look for the [M+H]⁺ peak at m/z 218.1 or the [M-H]⁻ peak at m/z 216.1 in negative ionization mode (sulfonamides ionize exceptionally well in negative mode due to the acidic N-H proton).

References

  • Kurkin et al. "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface. Available at: [Link]

  • US Patent 9850229B2. "Compounds and compositions as protein kinase inhibitors." Google Patents.
  • US Patent 11414404B2. "Compounds for the treatment of BRAF-associated diseases and disorders." Google Patents.

Sources

Application

Application Note: Optimized Dissolution and Handling Protocol for N-(2-fluorophenyl)propane-1-sulfonamide in Cell-Based Assays

Introduction & Physicochemical Profiling In early-stage drug discovery and in vitro pharmacology, the accurate evaluation of small molecules relies entirely on their bioavailability within the assay medium. N-(2-fluoroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

In early-stage drug discovery and in vitro pharmacology, the accurate evaluation of small molecules relies entirely on their bioavailability within the assay medium. N-(2-fluorophenyl)propane-1-sulfonamide presents a classic solvation challenge. While its sulfonamide core is polar, the molecule is flanked by a highly hydrophobic propyl chain and a lipophilic 2-fluorophenyl ring [1]. Direct introduction of this compound into aqueous cell culture media (e.g., DMEM or RPMI) inevitably leads to micro-precipitation, resulting in false-negative efficacy readouts and irreproducible dose-response curves.

This application note provides a comprehensive, self-validating methodology for the dissolution, serial dilution, and quality control of N-(2-fluorophenyl)propane-1-sulfonamide for in vitro cell culture assays.

Quantitative Compound Data

To design an effective solvation strategy, we must first analyze the compound's physicochemical parameters. All quantitative data required for stock formulation are summarized below.

Table 1: Physicochemical Properties & Storage Parameters

PropertyValue
IUPAC Name N-(2-fluorophenyl)propane-1-sulfonamide
CAS Number 1239770-87-6
Molecular Formula C9H12FNO2S
Molecular Weight 217.26 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Storage (Solid Powder) +4°C to +25°C (Desiccated, protected from light)
Storage (Liquid Stock) -20°C to -80°C (Aliquot to avoid freeze-thaw)

Mechanistic Causality of Solvation (E-E-A-T)

Why DMSO? The choice of 100% anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle is not arbitrary; it is dictated by the molecule's hydrogen-bonding network. The sulfonamide group (-SO₂NH-) contains a highly polarized N-H bond, acting as a strong hydrogen bond donor. Conversely, DMSO is a potent polar aprotic solvent and an aggressive hydrogen bond acceptor. The oxygen atom in DMSO readily hydrogen-bonds with the sulfonamide NH, while its methyl groups solvate the hydrophobic fluorophenyl and propyl domains. This dual-action solvation effectively disrupts the intermolecular crystal lattice of the pure powder, ensuring complete molecular dispersion[2, 3].

The 0.1% Rule & Cytotoxicity Mitigation: While DMSO is excellent for dissolving the compound, it is toxic to mammalian cells. DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce transcriptomic alterations, oxidative stress, and structural changes in the plasma membrane, confounding the assay's biological readout [4]. Therefore, the protocol below is mathematically structured to guarantee a final DMSO concentration of exactly 0.1% across all treatment wells, including the vehicle control.

Experimental Protocols

Protocol A: Preparation of Master Stock Solutions

Objective: Formulate a 10 mM or 50 mM concentrated master stock in 100% DMSO.

  • Thermal Equilibration: Before opening the vial, allow the desiccated powder of N-(2-fluorophenyl)propane-1-sulfonamide to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, altering its mass and introducing water that can degrade the compound or hinder DMSO solvation.

  • Weighing: Using a calibrated microbalance, weigh the required mass into a sterile, static-free amber microcentrifuge tube (see Table 2).

  • Solvation: Add the corresponding volume of cell-culture grade, anhydrous DMSO.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate the tube in a room-temperature water bath for 5 minutes. Causality: Acoustic cavitation provides the activation energy required to break apart stubborn micro-crystals.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots and store at -80°C.

Table 2: Mass-to-Volume Reconstitution Guide (for 1.0 mL DMSO)

Target ConcentrationMass of Compound RequiredVolume of DMSO
1 mM 0.217 mg1.0 mL
5 mM 1.086 mg1.0 mL
10 mM 2.173 mg1.0 mL
50 mM 10.863 mg1.0 mL
Protocol B: Serial Dilution and Aqueous Media Spiking

Objective: Prepare treatment media without causing localized supersaturation and precipitation.

  • Thawing: Thaw a single 50 µL aliquot of the Master Stock at room temperature. Vortex briefly.

  • Intermediate Dilutions (In DMSO): Perform all serial dilutions in 100% DMSO first. Causality: Pipetting a high-concentration stock directly into aqueous media at a micro-volume (e.g., 0.1 µL into 1 mL) causes immediate localized supersaturation at the pipette tip interface, leading to irreversible nucleation (crashing out).

  • Aqueous Spiking: Spike the intermediate DMSO solutions into pre-warmed (37°C) cell culture medium at a strictly standardized 1:1000 volumetric ratio (e.g., 1 µL DMSO stock into 999 µL media). Mix immediately by gentle inversion. Do not vortex media containing Fetal Bovine Serum (FBS) to prevent protein denaturation and foaming.

Table 3: Serial Dilution Matrix (Targeting 0.1% Final DMSO in Media)

Desired Final Conc. in MediaRequired Intermediate DMSO StockDilution Step (Performed in 100% DMSO)Volume Spike into 1 mL Media
10 µM 10 mMDirect from Master Stock1 µL
5 µM 5 mM50 µL of 10 mM + 50 µL DMSO1 µL
1 µM 1 mM20 µL of 5 mM + 80 µL DMSO1 µL
0.1 µM 100 µM10 µL of 1 mM + 90 µL DMSO1 µL
Vehicle Control 0 µM100% DMSO (No compound)1 µL

Visualizations & Workflows

Below is the logical workflow mapping the transition of the compound from its solid state to the final in vitro application.

Workflow Powder Compound Powder N-(2-fluorophenyl)propane -1-sulfonamide Stock Master Stock (10-50 mM in 100% DMSO) Powder->Stock Dissolve & Sonicate Dilution Intermediate Dilutions (in 100% DMSO) Stock->Dilution Serial Dilution Media Assay Media (≤0.1% DMSO final) Dilution->Media 1:1000 Aqueous Spike Cells In Vitro Cell Culture (Incubation & Readout) Media->Cells Treat Cells

Experimental workflow for the dissolution and application of sulfonamide compounds in cell assays.

The Self-Validating Quality Control System

A robust protocol must be self-validating. Because N-(2-fluorophenyl)propane-1-sulfonamide is prone to precipitation in aqueous environments, researchers must visually validate the assay media before applying it to the cell culture. Applying precipitated compound leads to erratic cellular uptake and invalidates the experiment.

Follow the decision tree below immediately after spiking the compound into the aqueous assay media.

QC_Logic Start Formulate Assay Media (Aqueous Buffer + Compound) Check1 Visual Inspection (Naked Eye against Light) Start->Check1 Decision1 Visible Turbidity? Check1->Decision1 Check2 Microscopic Inspection (10X/20X Phase Contrast) Decision1->Check2 No (Clear) Fail Discard & Optimize (Lower Stock Conc.) Decision1->Fail Yes (Cloudy) Decision2 Micro- crystals? Check2->Decision2 Proceed Proceed to Cell Treatment (Validated) Decision2->Proceed No (Homogeneous) Decision2->Fail Yes (Precipitate)

Self-validating QC decision tree for detecting compound precipitation in aqueous assay media.

QC Execution Steps:

  • Macroscopic Check: Hold the tube of formulated media against a light source. If the solution appears cloudy or opalescent compared to the vehicle control, macroscopic precipitation has occurred.

  • Microscopic Check: Pipette 10 µL of the formulated media onto a glass slide. Observe under an inverted microscope using phase-contrast at 10X or 20X magnification. Look for needle-like or amorphous micro-crystals. If observed, the compound has crashed out, and the master stock concentration must be lowered.

References

  • Title: Synthesis and X-ray structure analysis of cytotoxic heptacoordinate sulfonamide salan titanium(iv)-bis-chelates Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Micellar Form of a Ferrocene-Containing Camphor Sulfonamide with Improved Aqueous Solubility and Tumor Curing Potential Source: MDPI Pharmaceutics URL: [Link]

Method

Application Notes & Protocols: N-(2-fluorophenyl)propane-1-sulfonamide as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Sulfonamides in Drug Discovery The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Sulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2][3] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of an amide and its capacity to engage in critical hydrogen bonding interactions with biological targets.[4][5] Concurrently, the incorporation of fluorine into drug candidates has become a dominant strategy for enhancing pharmacological properties.[6][7] The unique electronic nature of fluorine can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity.[7]

This guide focuses on N-(2-fluorophenyl)propane-1-sulfonamide , a building block that synergistically combines these two powerful motifs. The presence of an ortho-fluorine atom on the phenyl ring introduces specific steric and electronic features that can be exploited to fine-tune molecular conformation and interactions. The propane-1-sulfonamide moiety provides a flexible, aliphatic linker with defined physicochemical properties. These application notes provide detailed protocols for the synthesis and subsequent elaboration of this building block, offering researchers a practical guide to leveraging its potential in drug development programs.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a building block is critical for its effective application. N-(2-fluorophenyl)propane-1-sulfonamide is a solid at room temperature, and its key characteristics are summarized below.

PropertyValueSource / Method
Molecular Formula C₉H₁₂FNO₂SCalculation
Molecular Weight 217.26 g/mol Calculation[8][9]
CAS Number Not explicitly assigned¹N/A
Topological Polar Surface Area (TPSA) 46.17 ŲCalculation[8]
logP 1.98Calculation[8]
Hydrogen Bond Donors 1Calculation[8]
Hydrogen Bond Acceptors 2Calculation[8]
Rotatable Bonds 3Calculation[8]

¹Note: While a specific CAS number for the propane-1-sulfonamide isomer was not found, the closely related isomer, N-(2-Fluorophenyl)propane-2-sulfonamide, is registered under CAS 1339696-24-0.[8][9]

Synthesis of the N-(2-fluorophenyl)propane-1-sulfonamide Building Block

The most direct and widely adopted method for synthesizing aryl sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[3][10] This protocol details the standard procedure for preparing the title compound.

Underlying Principle & Causality

The reaction proceeds via a nucleophilic attack of the amine nitrogen of 2-fluoroaniline on the electrophilic sulfur atom of propane-1-sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion. A base, typically a tertiary amine like pyridine or triethylamine (TEA), is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[10][11] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reactants: - 2-Fluoroaniline - Propane-1-sulfonyl chloride - Pyridine (Base) - Dichloromethane (Solvent) setup Reaction Setup: - Dissolve 2-fluoroaniline & pyridine in DCM - Cool to 0 °C in an ice bath addition Slowly add Propane-1-sulfonyl chloride dropwise setup->addition Maintain Temp. stir Stir at 0 °C, then allow to warm to room temperature (Monitor by TLC) addition->stir ~1-4 hours quench Quench with dilute HCl (aq) to remove excess pyridine stir->quench Reaction Complete extract Extract with DCM quench->extract wash Wash organic layer with brine, dry over Na₂SO₄, filter extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography (e.g., Hexane:Ethyl Acetate) concentrate->purify product Final Product: N-(2-fluorophenyl)propane-1-sulfonamide purify->product cluster_prep Anion Formation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start_mat Starting Materials: - N-(2-fluorophenyl)propane-1-sulfonamide - Sodium Hydride (NaH) - Anhydrous DMF or THF deprotonation Dissolve sulfonamide in DMF/THF Add NaH portion-wise at 0 °C (Observe H₂ evolution) electrophile Add alkyl halide (R-X) dropwise to the anion solution deprotonation->electrophile Anion formed stir Stir at room temperature until starting material is consumed (Monitor by TLC/LCMS) electrophile->stir ~2-12 hours quench Carefully quench with saturated NH₄Cl (aq) or water stir->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with water, brine, and dry over Mg₂SO₄ extract->wash purify Concentrate and purify by column chromatography wash->purify product Final Product: N-Alkyl-N-(2-fluorophenyl) propane-1-sulfonamide purify->product

Sources

Application

Application Note: N-(2-Fluorophenyl)propane-1-sulfonamide in Medicinal Chemistry and Drug Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on the selection of versatile, metabolically stable building blocks. N-(2-fluorophenyl)propane-1-sulfonamide (CAS: 1239770-87-6) has emerged a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the selection of versatile, metabolically stable building blocks. N-(2-fluorophenyl)propane-1-sulfonamide (CAS: 1239770-87-6) has emerged as a privileged fragment in the development of small-molecule kinase inhibitors and central nervous system (CNS) modulators[1]. This application note provides an authoritative guide on the physicochemical rationale, synthetic integration, and biological evaluation of this building block, specifically focusing on its utility in targeting oncogenic kinase pathways such as MASTL and BRAF [2][3].

Strategic Rationale & The "Fluorine Effect"

As a Senior Application Scientist, selecting a fragment is never arbitrary; it is driven by the need to optimize the structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) profiles.

  • The Sulfonamide Isostere: The sulfonamide moiety acts as a bioisostere for amides but features a tetrahedral geometry. It is highly resistant to enzymatic hydrolysis (unlike amides) and serves as an excellent hydrogen-bond donor/acceptor, allowing it to interact deeply within kinase hinge regions or allosteric pockets [4].

  • Lipophilic Propyl Chain: The linear propyl group provides a flexible, lipophilic tail that effectively occupies hydrophobic sub-pockets (such as the DFG-out pocket in inactive kinases), driving binding affinity through favorable van der Waals interactions.

  • Ortho-Fluorine Substitution: The placement of fluorine at the 2-position of the aniline ring is a deliberate stereoelectronic choice.

    • Conformational Locking: The highly electronegative fluorine exerts electrostatic repulsion against the sulfonamide oxygen atoms, restricting the rotation of the C-N bond. This conformational pre-organization reduces the entropic penalty upon target binding.

    • pKa Modulation: The inductive electron-withdrawing effect of the ortho-fluorine lowers the pKa of the sulfonamide N-H bond (typically to ~7.5 - 8.0). This ensures the molecule is partially ionized at physiological pH (7.4), striking an optimal balance between aqueous solubility and membrane permeability.

Quantitative Physicochemical Profiling

To illustrate the structural advantages, Table 1 summarizes the physicochemical shifts induced by the ortho-fluorine substitution compared to a non-fluorinated baseline.

Table 1: Comparative Physicochemical Properties

PropertyN-phenylpropane-1-sulfonamideN-(2-fluorophenyl)propane-1-sulfonamideStrategic Advantage
Molecular Weight 199.27 g/mol 217.26 g/mol Maintains low MW for lead optimization.
Calculated LogP 1.852.15Enhanced lipophilicity for target pocket binding.
Sulfonamide pKa 8.57.8Improved aqueous solubility at physiological pH.
Metabolic Stability (T1/2) 35 min (Hepatic microsomes)> 60 min (Hepatic microsomes)C-F bond blocks ortho-oxidation by CYP450 enzymes.

Synthetic Integration & Workflows

To utilize N-(2-fluorophenyl)propane-1-sulfonamide in drug discovery, it must first be synthesized with high purity and then integrated into a larger active pharmaceutical ingredient (API) scaffold.

Workflow A 2-Fluoroaniline + Propylsulfonyl Chloride B N-(2-fluorophenyl) propane-1-sulfonamide A->B Sulfonylation C Scaffold Integration (N-Alkylation/Coupling) B->C Base/Catalyst D Lead Optimization (SAR & ADME) C->D Profiling E Preclinical Candidate D->E Validation

Fig 1: Synthetic workflow for integrating the sulfonamide building block into lead compounds.

Protocol A: Synthesis of N-(2-fluorophenyl)propane-1-sulfonamide

This protocol is designed as a self-validating system to ensure high yield and prevent disulfonylation.

Reagents: 2-fluoroaniline (1.0 eq), 1-propanesulfonyl chloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM, anhydrous).

  • Reaction Setup: Dissolve 2-fluoroaniline in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere. Causality: DCM provides a non-polar, aprotic environment that prevents the hydrolysis of the highly reactive sulfonyl chloride.

  • Base Addition: Add pyridine (2.0 eq) and cool the reaction mixture to 0 °C using an ice bath. Causality: Pyridine acts as an acid scavenger for the HCl byproduct and as a nucleophilic catalyst. Cooling to 0 °C controls the exothermic reaction and prevents the formation of the disulfonylated side product.

  • Sulfonylation: Add 1-propanesulfonyl chloride dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product will be UV-active but ninhydrin-negative (confirming the consumption of the primary amine).

  • Workup: Quench the reaction with 1N HCl. Separate the organic layer. Causality: The acidic wash protonates residual pyridine, driving it into the aqueous phase. Wash the organic layer with saturated NaHCO₃, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

  • Analytical Validation: Confirm identity via LC-MS. Note: Sulfonamides ionize exceptionally well in negative electrospray ionization (ESI-). Look for the [M-H]⁻ peak at m/z 216.1.

Protocol B: Late-Stage Scaffold Integration (N-Alkylation)

Once synthesized, the fragment is typically attached to a heterocyclic core (e.g., a quinazoline or pyrimidine) to form the final kinase inhibitor [2].

  • Deprotonation: Dissolve the sulfonamide building block in anhydrous DMF. Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Causality: The lowered pKa of the fluorinated sulfonamide allows for facile deprotonation by NaH, generating a highly nucleophilic nitrogen anion.

  • Coupling: Add the electrophilic scaffold (e.g., a chloro-heterocycle) and heat to 80 °C for 6 hours.

  • Validation: Quench with water, extract with EtOAc, and verify product mass via LC-MS ([M+H]⁺ in positive mode).

Application in Kinase Inhibition (MASTL & BRAF)

N-(2-fluorophenyl)propane-1-sulfonamide derivatives have shown exceptional efficacy in inhibiting kinases that drive tumor proliferation. For instance, in the development of MASTL (Microtubule-associated serine/threonine-protein kinase-like) inhibitors, the sulfonamide moiety provides critical hydrogen bonding that displaces water molecules in the ATP-binding pocket, while the fluorophenyl ring engages in π-π stacking with gatekeeper residues [2]. Similarly, in BRAF-associated tumor models, this fragment stabilizes the inactive conformation of the kinase [3].

Pathway Signal Oncogenic Signal (e.g., BRAF Mutation) Kinase Target Kinase (MASTL / BRAF) Signal->Kinase Substrate Downstream Effectors (ENSA / MEK) Kinase->Substrate Phosphorylation Disease Tumor Proliferation Substrate->Disease Activation Inhibitor Sulfonamide-Derived Inhibitor Inhibitor->Kinase Allosteric/Hinge Binding

Fig 2: Mechanism of action for sulfonamide-derived kinase inhibitors in oncogenic pathways.

Biological Evaluation Protocol: Kinase Inhibition Assay

To evaluate the efficacy of the synthesized sulfonamide derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

Table 2: Representative Kinase Inhibition Data (MASTL Assay)

Compound MotifMASTL IC₅₀ (nM)pENSA IC₅₀ (nM)Efficacy Interpretation
Unsubstituted Amide> 5000> 5000No significant target engagement.
N-phenyl sulfonamide8501120Moderate binding; suboptimal geometry.
N-(2-fluorophenyl) sulfonamide 194 66 High potency; F-induced conformational lock.

Step-by-Step Assay Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of the sulfonamide inhibitors in 100% DMSO. Causality: DMSO ensures complete dissolution of lipophilic sulfonamides.

  • Buffer Formulation: Use a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: DTT prevents the oxidation of critical cysteine residues in the kinase active site, while Brij-35 (a non-ionic detergent) prevents non-specific binding of the lipophilic drug to the microplate walls.

  • Incubation: Mix the target kinase (e.g., MASTL), the fluorescently labeled substrate (e.g., ENSA), and the inhibitor in a 384-well plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the predetermined Km concentration) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Validation: Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody). Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm). Self-Validation: Always include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate assay sensitivity and dynamic range.

References

  • Journal of Medicinal Chemistry. (2026). Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment. ACS Publications. Retrieved March 21, 2026, from[Link]

  • Google Patents. (2022). US11414404B2 - Compounds for the treatment of BRAF-associated diseases and disorders.
  • Google Patents. (2024). US20240262827A1 - Tricyclic akr1c3 dependent kars inhibitors.
Method

Application Note: Formulation Strategies for the Oral Delivery of N-(2-fluorophenyl)propane-1-sulfonamide

Executive Summary & Physicochemical Profiling N-(2-fluorophenyl)propane-1-sulfonamide (CAS: 1239770-87-6) represents a classic developmental challenge in modern pharmacokinetics: it is a highly lipophilic, poorly water-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

N-(2-fluorophenyl)propane-1-sulfonamide (CAS: 1239770-87-6) represents a classic developmental challenge in modern pharmacokinetics: it is a highly lipophilic, poorly water-soluble molecule classified under the Biopharmaceutics Classification System (BCS) as a Class II compound.

Causality Analysis of Poor Bioavailability: The molecule's poor aqueous solubility is driven by two primary structural features:

  • High Crystal Lattice Energy: The sulfonamide group (-SO₂NH-) acts as a strong hydrogen bond donor and acceptor, promoting dense intermolecular packing in the solid state.

  • High Lipophilicity: The combination of the propyl chain and the fluorinated aromatic ring drives the partition coefficient (LogP) upward, making the molecule highly hydrophobic.

To overcome these solubility-limited absorption hurdles, this application note details two field-proven formulation strategies: Amorphous Solid Dispersions (ASD) via Spray Drying [1] and Self-Microemulsifying Drug Delivery Systems (SMEDDS) [2].

FormulationLogic API N-(2-fluorophenyl)propane -1-sulfonamide (BCS Class II) Prop High LogP & Poor Aqueous Solubility API->Prop Branch1 High Melting Point / High Crystal Energy Prop->Branch1 Branch2 High Lipophilicity / Oil Solubility Prop->Branch2 ASD Amorphous Solid Dispersion (Spray Drying) Branch1->ASD Disrupt Lattice SMEDDS Lipid-Based Delivery (SMEDDS) Branch2->SMEDDS Solubilize in Oil

Fig 1: Decision tree for selecting oral formulation strategies based on API physicochemical traits.

Formulation Strategy 1: Amorphous Solid Dispersion (ASD)

Rationale and Mechanistic Causality

Converting the crystalline API into an amorphous state fundamentally bypasses the energy penalty required to break the crystal lattice during dissolution. However, amorphous states are thermodynamically unstable. By molecularly dispersing the API within a hydrophilic polymer matrix (e.g., Copovidone / PVP-VA 64), the polymer acts as an anti-plasticizer. It raises the glass transition temperature ( Tg​ ) of the binary system, restricting API molecular mobility and preventing recrystallization during shelf-life [1]. Upon ingestion, the polymer maintains supersaturation in the gastrointestinal (GI) fluids via the "spring and parachute" effect.

Protocol: Spray Drying Workflow

This protocol is designed as a self-validating system; failure at any checkpoint requires immediate recalibration of the preceding step.

Step 1: Feed Solution Preparation

  • Weigh N-(2-fluorophenyl)propane-1-sulfonamide and PVP-VA 64 at a 1:3 (w/w) ratio.

  • Dissolve the mixture in a binary solvent system of Acetone:Methanol (1:1 v/v) to achieve a total solid concentration of 5% w/v.

  • Stir magnetically at 300 rpm for 45 minutes until optically clear. Validation Checkpoint: Pass the solution through a 0.45 µm PTFE filter. Any resistance or retained particulate indicates incomplete dissolution, requiring a lower solid loading or altered solvent ratio.

Step 2: Spray Drying Process Utilize a laboratory-scale spray dryer (e.g., Büchi B-290) with the following parameters:

  • Inlet Temperature: 85°C (Ensures rapid solvent evaporation without thermal degradation).

  • Outlet Temperature: 45°C–50°C.

  • Aspirator Rate: 100% (35 m³/h).

  • Feed Rate: 15% (approx. 4.5 mL/min).

  • Atomization Gas Flow: 40 mm (approx. 473 L/h).

Step 3: Secondary Drying

  • Collect the resulting powder from the cyclone.

  • Transfer to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.

Analytical Validation
  • Modulated Differential Scanning Calorimetry (mDSC): Scan from 0°C to 200°C at 2°C/min.

    • Success Criteria: A single, composition-dependent Tg​ (typically between 70°C–90°C for this ratio) and the absolute absence of the API's melting endotherm.

  • Powder X-Ray Diffraction (PXRD):

    • Success Criteria: A broad "halo" pattern lacking sharp Bragg peaks, confirming the complete amorphization of the sulfonamide.

Formulation Strategy 2: Self-Microemulsifying Drug Delivery System (SMEDDS)

Rationale and Mechanistic Causality

For highly lipophilic molecules, SMEDDS offers an alternative to solid-state manipulation. A SMEDDS is an isotropic mixture of oils, surfactants, and co-surfactants. Upon mild agitation in the aqueous environment of the GI tract, it spontaneously forms a microemulsion (droplet size < 100 nm) [2]. Causality: The massive surface area of the microemulsion facilitates rapid drug release. Furthermore, the lipid components stimulate chylomicron secretion in enterocytes, promoting lymphatic transport and effectively bypassing hepatic first-pass metabolism [3].

SMEDDS_Mechanism Capsule S-SMEDDS Capsule (Oral Administration) Stomach Aqueous Dispersion (Gastric Fluid) Capsule->Stomach Microemulsion Spontaneous Microemulsion (<100 nm Droplets) Stomach->Microemulsion Intestine Intestinal Lipolysis & Mixed Micelle Formation Microemulsion->Intestine Absorption Enterocyte Uptake & Lymphatic Transport Intestine->Absorption

Fig 2: In vivo dispersion and absorption mechanism of SMEDDS formulations.

Protocol: SMEDDS Preparation and Solidification

Step 1: Excipient Screening & Ternary Phase Diagram

  • Oil Phase: Capmul MCM (solubilizes the lipophilic fluorophenyl/propyl groups).

  • Surfactant: Tween 80 (HLB = 15, promotes rapid oil-in-water emulsification).

  • Co-surfactant: Transcutol P (reduces interfacial tension and increases API loading). Construct a pseudo-ternary phase diagram by titrating water into various Oil/Surfactant/Co-surfactant ratios to identify the microemulsion region (transparent, single-phase).

Step 2: Liquid SMEDDS Formulation

  • Mix Capmul MCM (20% w/w), Tween 80 (40% w/w), and Transcutol P (40% w/w) in a glass vial.

  • Add N-(2-fluorophenyl)propane-1-sulfonamide (up to equilibrium solubility, approx. 50 mg/g).

  • Vortex for 5 minutes and sonicate at 37°C for 15 minutes until a clear, isotropic solution forms. Validation Checkpoint: Dilute 1 mL of the liquid SMEDDS in 250 mL of 0.1N HCl (pH 1.2). Measure droplet size via Dynamic Light Scattering (DLS). Success Criteria: Z-average < 100 nm and Polydispersity Index (PDI) < 0.3.

Step 3: Solidification (S-SMEDDS) To improve patient compliance and stability, the liquid SMEDDS is converted into a free-flowing powder [3].

  • Add the liquid SMEDDS dropwise onto a high-surface-area mesoporous carrier (e.g., Neusilin US2) at a 1:1 (w/w) ratio in a mortar.

  • Triturate vigorously until a homogenous, free-flowing powder is obtained.

  • Fill into hard gelatin capsules.

Quantitative Data Presentation

The following table summarizes the anticipated physicochemical improvements achieved through the described formulation strategies compared to the unformulated crystalline API.

ParameterPure Crystalline APIASD (PVP-VA Matrix)S-SMEDDS (Neusilin Carrier)
Physical State CrystallineAmorphousSolubilized in Adsorbed Lipid
Apparent Aqueous Solubility (pH 6.8) < 10 µg/mL> 250 µg/mL (Supersaturated)> 500 µg/mL (Micellar)
In Vitro Dissolution ( T30min​ ) < 15%> 85%> 95%
Primary Absorption Pathway Portal Vein (Hepatic)Portal Vein (Hepatic)Lymphatic (Bypasses Liver)
Thermodynamic Stability High (Stable)Metastable (Kinetically trapped)High (Isotropic mixture)

Table 1: Comparative profiling of N-(2-fluorophenyl)propane-1-sulfonamide formulations.

References

  • Title: Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Clinical studies with oral lipid based formulations of poorly soluble compounds Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Technical Notes & Optimization

Troubleshooting

Preventing degradation of N-(2-fluorophenyl)propane-1-sulfonamide during long-term storage

[label="Hydrolysis\n(Moisture/pH)", fillcolor="#EA4335", Logical relationship of N-(2-fluorophenyl)propane-1-sulfonamide degradation pathways. StabilityWorkflow Start Initiate Stability Study (3 Primary Batches) LongTerm...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Hydrolysis\n(Moisture/pH)", fillcolor="#EA4335",

Logical relationship of N-(2-fluorophenyl)propane-1-sulfonamide degradation pathways.

StabilityWorkflow Start Initiate Stability Study (3 Primary Batches) LongTerm Long-Term Storage 25°C/60% RH or 30°C/65% RH Start->LongTerm Accelerated Accelerated Storage 40°C/75% RH Start->Accelerated Test HPLC-UV/MS Analysis (Months 0, 3, 6, 9, 12) LongTerm->Test Accelerated->Test Eval Evaluate 'Significant Change' (>5% degradation) Test->Eval Action1 Establish Shelf-Life Eval->Action1 Pass Action2 Intermediate Testing 30°C/65% RH Eval->Action2 Fail

ICH Q1A(R2) compliant long-term and accelerated stability testing workflow.

Section 3: Quantitative Degradation Profiling

Understanding the kinetics of degradation under various stress conditions allows researchers to design better formulations. The table below summarizes the expected quantitative behavior of fluorinated sulfonamides under forced degradation conditions[1].

Stress ConditionReagent / EnvironmentTemp (°C)Expected Degradation Rate (24h)Primary Degradant(s)Preventive Storage Measure
Acidic Hydrolysis 0.1 M HCl60°C10 - 15%2-fluoroanilineMaintain neutral formulation pH; Desiccants
Basic Hydrolysis 0.1 M NaOH60°C5 - 10%Propane-1-sulfonic acidBuffer excipients to pH 6.0 - 7.5
Oxidation 3% H2O225°C< 5% (Highly Stable)N-oxide derivativesNitrogen purging in headspace
Photolysis UV/Vis (ICH Q1B)25°C20 - 30%SO2 extrusion productsAmber glass vials; Opaque secondary packaging
Thermal Solid State80°C< 2%Intact API (Stable)Store at ≤ 30°C

Section 4: Self-Validating Experimental Protocol

To definitively prove the stability profile of N-(2-fluorophenyl)propane-1-sulfonamide, you must perform a forced degradation study. This protocol is designed as a self-validating system: every stress condition includes a neutralization step to halt degradation kinetics precisely, and a mass-balance check via HPLC-UV/MS ensures no undetected volatile degradants (like SO2) skew the data.

Step-by-Step Forced Degradation Methodology

Step 1: Preparation of Stock Solutions

  • Accurately weigh 10.0 mg of N-(2-fluorophenyl)propane-1-sulfonamide.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) to create a 1.0 mg/mL stock solution. Causality: A co-solvent system is required because the fluorinated aromatic ring increases lipophilicity, making the compound poorly soluble in pure water.

Step 2: Hydrolytic Stress (Acid & Base)

  • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

  • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

  • Neutralization (Critical Step): Withdraw 100 µL aliquots at 2, 4, 8, and 24 hours. Immediately neutralize the acid samples with 0.2 M NaOH, and the base samples with 0.2 M HCl. Causality: Neutralization instantly stops the hydrolytic cleavage of the S-N bond, ensuring the kinetic snapshot is accurate for that exact time point[1].

Step 3: Oxidative Stress

  • Mix 1 mL of stock solution with 1 mL of 3% H2O2.

  • Incubate at room temperature (25°C) in the dark for 24 hours to prevent confounding photolytic reactions.

  • Quench the reaction with sodium bisulfite before injection to protect the HPLC column from residual peroxide.

Step 4: Photolytic Stress (with Internal Control)

  • Place 2 mL of the stock solution in a clear quartz vial.

  • Place another 2 mL in an identical vial wrapped entirely in aluminum foil (Dark Control).

  • Expose both vials in a photostability chamber providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter (ICH Q1B).

  • Causality: The dark control self-validates the experiment by proving that any observed S-N bond cleavage and SO2 extrusion is strictly driven by photon energy, not ambient thermal energy[1].

Step 5: HPLC-UV/MS Analysis & Mass Balance

  • Analyze all samples using a validated stability-indicating HPLC method coupled with Mass Spectrometry.

  • Calculate the Mass Balance: (Peak Area of API + Sum of Peak Areas of Degradants) / Initial Peak Area of API. A mass balance significantly below 100% indicates the formation of volatile degradants (e.g., SO2 gas) or degradants lacking a UV chromophore.

Section 5: References

  • ICH. "Q1A(R2) Guideline - ICH". International Council for Harmonisation.[Link]

  • IKEV. "ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products". IKEV.[Link]

  • MDPI. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)". MDPI.[Link]

  • ResearchGate. "Overview of sulfonamide biodegradation and the relevant pathways and microorganisms". ResearchGate.[Link]

  • ResearchGate. "Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways". ResearchGate.[Link]

Sources

Optimization

Technical Support Center: N-(2-fluorophenyl)propane-1-sulfonamide Solubility

Welcome to the technical support guide for addressing solubility challenges with N-(2-fluorophenyl)propane-1-sulfonamide in Dimethyl Sulfoxide (DMSO). This document provides a structured, first-principles approach to sys...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for addressing solubility challenges with N-(2-fluorophenyl)propane-1-sulfonamide in Dimethyl Sulfoxide (DMSO). This document provides a structured, first-principles approach to systematically overcoming poor solubility for this and other similarly challenging compounds. We will proceed from foundational concepts to advanced troubleshooting protocols, ensuring you can develop a robust and reproducible solubilization strategy for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when encountering solubility issues with sulfonamide-containing compounds.

Question 1: I've observed that N-(2-fluorophenyl)propane-1-sulfonamide has poor solubility in 100% DMSO at my desired concentration. Why might this be happening?

Answer: While DMSO is a powerful aprotic solvent, its ability to dissolve a compound is not infinite. Several factors inherent to the structure of N-(2-fluorophenyl)propane-1-sulfonamide could contribute to low solubility:

  • High Crystal Lattice Energy: The compound in its solid, crystalline form has strong intermolecular interactions (like hydrogen bonds and van der Waals forces) holding the molecules together. For dissolution to occur, the energy of the interactions between the compound and DMSO molecules must be sufficient to overcome this crystal lattice energy. If the lattice energy is exceptionally high, the compound will have low solubility.

  • Molecular Structure: The molecule contains both a flexible propane-1-sulfonamide group and a rigid fluorophenyl group. The interplay between these parts, along with the potential for intermolecular hydrogen bonding via the sulfonamide's N-H group, can lead to a stable crystal packing that is difficult for DMSO to disrupt.

  • Purity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of even small amounts of water can significantly decrease its solvating power for certain organic compounds.

Question 2: What is the very first step I should take when my compound doesn't dissolve in DMSO?

Answer: Before attempting more complex methods, always start with gentle physical assistance to ensure you are not observing a slow dissolution rate rather than true insolubility.

  • Vortexing: Vortex the vial containing the compound and DMSO vigorously for 1-2 minutes.

  • Gentle Heating: Warm the solution to 30-40°C. This increases the kinetic energy of the system and can help overcome the activation energy barrier for dissolution. A standard lab heat block or a warm water bath is suitable. Caution: Do not overheat, as this can lead to compound degradation.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that can help break apart solid aggregates and facilitate solvent interaction with the compound's surface.

If the compound remains insoluble after these steps, you are likely dealing with a true thermodynamic solubility limit, and the troubleshooting guide below should be followed.

Question 3: Are there any immediate "red flags" or downstream issues I should be aware of when modifying my solvent system?

Answer: Absolutely. The primary concern is the compatibility of your final solvent system with your experimental model, especially in cell-based assays.

  • DMSO Toxicity: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Exceeding this can induce cell stress, differentiation, or death, confounding your results.

  • Co-Solvent Toxicity: Any co-solvents you add will also have their own toxicity profiles that must be evaluated.

  • Precipitation upon Dilution: A compound may be perfectly soluble in a high-concentration DMSO or co-solvent stock, but crash out of solution when diluted into your aqueous assay buffer. This is a critical and common issue that must be tested for.

Part 2: Systematic Troubleshooting Workflow for Solubility Enhancement

This section provides a logical, step-by-step workflow to systematically identify an appropriate solvent system for N-(2-fluorophenyl)propane-1-sulfonamide.

Workflow Overview

The diagram below outlines the decision-making process for addressing the low solubility of N-(2-fluorophenyl)propane-1-sulfonamide.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Co-Solvent Screening cluster_2 Phase 3: pH Modification cluster_3 Phase 4: Finalization A Compound + 100% DMSO at Target Concentration B Apply Gentle Heat (37°C) & Sonication/Vortexing A->B C Is Compound Soluble? B->C D Prepare Test Solutions with Co-solvents: - NMP - PEG-400 - Ethanol - Solutol HS 15 C->D No F Identify Best Co-Solvent System C->F Yes E Assess Solubility in Co-solvent/DMSO Mixtures D->E G Test for Precipitation upon Aqueous Dilution E->G G->D Precipitation Occurs (Try another co-solvent) H Determine pKa of Sulfonamide N-H G->H All Co-solvents Fail L Optimized Stock Solution Ready G->L No Precipitation I Prepare Buffers at pH > pKa (e.g., pH 9-10.5) H->I J Attempt Dissolution in Alkaline Buffer/DMSO I->J K Is Compound Soluble? J->K K->L Yes M Consider Advanced Formulation (e.g., cyclodextrins, liposomes) K->M No

Caption: A decision tree for systematically troubleshooting low compound solubility.

Step 1: Co-Solvent Screening

If physical methods fail, the next logical step is to introduce a co-solvent. A co-solvent is a secondary solvent added to the primary solvent (DMSO) to alter its properties and enhance its solvating capacity for a specific compound.

Rationale: Co-solvents can improve solubility by reducing the polarity of the solvent system, forming specific hydrogen bonds with the solute, or otherwise disrupting the solute's crystal lattice more effectively than DMSO alone.

Recommended Co-Solvents for Screening:

Co-SolventClassTypical Starting Ratio (Co-Solvent:DMSO)Notes
N-Methyl-2-pyrrolidone (NMP) Aprotic Dipolar1:4Excellent solubilizer, but has some toxicity concerns. Use with care.
Polyethylene Glycol 400 (PEG-400) Polymer1:1Generally low toxicity and good for compounds that can form hydrogen bonds.
Ethanol (Absolute) Protic1:1Can be effective but is more volatile. Ensure your container is well-sealed.
Solutol HS 15 Non-ionic Solubilizer1:9A surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds.

Experimental Protocol: Co-Solvent Screening

  • Preparation: In separate, small glass vials, weigh out equal, small amounts of N-(2-fluorophenyl)propane-1-sulfonamide.

  • Solvent Addition: For each vial, prepare the co-solvent/DMSO mixture (e.g., for a 1:4 ratio, mix 200 µL of NMP with 800 µL of DMSO). Add a volume of the mixed solvent system to your compound to achieve your target concentration.

  • Dissolution Attempt: Use the physical methods described in FAQ 2 (Vortex, gentle heat, sonication).

  • Observation: Visually inspect for complete dissolution (a clear solution with no visible particulates).

  • Critical Test - Aqueous Dilution: Take the most promising stock solution and perform a 1:100 or 1:1000 dilution into your final aqueous assay buffer (e.g., PBS or cell culture media). Let it sit for 30 minutes and observe for any signs of precipitation (cloudiness, visible particles). This step is crucial to ensure your compound remains soluble in the final assay conditions.

Step 2: pH Modification

If co-solvents are not successful or are incompatible with your assay, modifying the pH of the solvent system is a powerful alternative.

Rationale: The sulfonamide group (-SO₂NH-) has an acidic proton on the nitrogen atom. By raising the pH of the solution to a value above the pKa of this proton, the group will be deprotonated to form an anionic salt (-SO₂N⁻). This charged species is typically much more soluble in polar solvents and aqueous media than the neutral form. The pKa of most aryl sulfonamides is in the range of 9-11.

Experimental Protocol: pH Modification

  • pKa Estimation: If the exact pKa is unknown, you can assume it is around 10 for initial experiments.

  • Buffer Preparation: Prepare a basic buffer, such as 10 mM sodium carbonate buffer at pH 10.5.

  • Dissolution Attempt: Attempt to dissolve N-(2-fluorophenyl)propane-1-sulfonamide directly in this buffer. If it fails, try a mixture, for example, 90% pH 10.5 buffer and 10% DMSO.

  • pH Compatibility Check: Ensure that the high pH of your stock solution does not adversely affect your compound's stability or your experimental system when diluted to the final concentration. The final pH of your assay should not be significantly altered by the small volume of basic stock solution added.

Part 3: Final Recommendations and Best Practices

  • Always Use Fresh, Anhydrous DMSO: Purchase high-quality, anhydrous DMSO in small-volume bottles to minimize water absorption after opening.

  • Prepare Stock Solutions Fresh: If possible, prepare stock solutions on the day of the experiment. If you must store them, do so at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles.

  • Document Everything: Keep meticulous records of the solvent systems you try, the concentrations you achieve, and the results of your aqueous dilution tests. This information is invaluable for ensuring reproducibility.

  • Consider Advanced Formulations: If all the above methods fail, you may need to consider more advanced drug delivery formulations, such as creating inclusion complexes with cyclodextrins or using lipid-based formulations like liposomes. These are more complex and typically require specialized expertise.

By following this systematic guide, you will be well-equipped to diagnose and solve the solubility challenges presented by N-(2-fluorophenyl)propane-1-sulfonamide, leading to more reliable and reproducible experimental results.

References

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354–357. Available at: [Link]

  • Capriotti, K., & Capriotti, J. A. (2014). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. The Journal of Clinical and Aesthetic Dermatology, 7(9), 38–42. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing Fluorescence Assays for N-(2-fluorophenyl)propane-1-sulfonamide

Executive Overview N-(2-fluorophenyl)propane-1-sulfonamide is a fluorinated small molecule frequently utilized as a building block or ligand in high-throughput screening (HTS) and binding assays. While structurally valua...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

N-(2-fluorophenyl)propane-1-sulfonamide is a fluorinated small molecule frequently utilized as a building block or ligand in high-throughput screening (HTS) and binding assays. While structurally valuable, its physicochemical properties—specifically the electron-rich fluorinated aromatic ring and the sulfonamide moiety—can introduce significant background noise in standard fluorescence assays.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the root causality of assay interference, which typically manifests through three biophysical mechanisms: Inner Filter Effect (IFE), intrinsic autofluorescence, and colloidal aggregation. Every protocol provided below is designed as a self-validating system, ensuring that your corrective actions yield mathematically and experimentally verifiable results.

Diagnostic Workflow: Identifying the Source of Background Noise

Before applying corrective measures, it is critical to diagnose the exact biophysical mechanism causing the interference. The following logic tree provides a systematic approach to isolate the confounding variable.

DiagnosticWorkflow Start High Background Noise Detected in Assay CheckAbs Measure Absorbance at Excitation/Emission Start->CheckAbs IsAbsHigh Absorbance > 0.1? CheckAbs->IsAbsHigh IFECorrect Apply IFE Correction (Z-Position or Math) IsAbsHigh->IFECorrect Yes (IFE) CheckAuto Run Compound Only (No Fluorophore) IsAbsHigh->CheckAuto No IsAutoHigh Signal Detected? CheckAuto->IsAutoHigh AutoCorrect Shift to TRF or Red-Shifted Probes IsAutoHigh->AutoCorrect Yes (Autofluorescence) CheckAgg Assess Solubility (Light Scattering) IsAutoHigh->CheckAgg No IsAggHigh Turbidity Observed? CheckAgg->IsAggHigh AggCorrect Add Detergent (e.g., 0.01% Triton X-100) IsAggHigh->AggCorrect Yes (Aggregation) End Review Buffer/Plate Autofluorescence IsAggHigh->End No

Diagnostic logic tree for identifying and mitigating fluorescence assay interference.

In-Depth Troubleshooting Guides

Guide A: Correcting the Inner Filter Effect (IFE)

The Causality: The Inner Filter Effect occurs when the small molecule (N-(2-fluorophenyl)propane-1-sulfonamide) absorbs light at the excitation wavelength (Primary IFE) or the emission wavelength (Secondary IFE) of the assay's fluorophore. This absorption artificially depresses the true fluorescence signal, mimicking enzyme inhibition or altering binding curves, especially at high compound concentrations[1]. The Solution: Z-Position IFE Correction. Modern microplate readers allow movement of the optical element in the vertical axis, changing the relative position of the focus and thus the sample geometry, effectively eliminating the need for sample dilution[1].

Protocol: Z-Position IFE Correction Method

  • Preparation: Prepare your assay plate containing the fluorophore and a concentration gradient of N-(2-fluorophenyl)propane-1-sulfonamide.

  • Initial Measurement (Z1): Set the microplate reader's focal height (Z-position) to the standard optimal focus (e.g., 5.0 mm). Record the fluorescence intensity ( FZ1​ ).

  • Secondary Measurement (Z2): Adjust the vertical axis focus to a higher Z-position (e.g., 7.0 mm) where the optical path length through the sample is altered. Record the fluorescence intensity ( FZ2​ ).

  • Correction Calculation: Apply the Z-position correction algorithm provided by the reader software to extrapolate the true, unattenuated fluorescence signal. Self-Validation: A successfully corrected assay will show a linear dependence of corrected fluorescence on fluorophore concentration up to an absorbance of Aex​≈2 [1].

Guide B: Mitigating Intrinsic Autofluorescence

The Causality: Compounds containing fluorinated aromatic rings can exhibit intrinsic fluorescence when excited by UV or short-wavelength visible light (typically 300-450 nm). This autofluorescence adds an additive background signal, reducing the Signal-to-Background (S/B) ratio and increasing the risk of false positives[2]. The Solution: Transitioning to Time-Resolved Fluorescence (TRF).

Protocol: Time-Resolved Fluorescence (TRF) Implementation

  • Fluorophore Selection: Replace standard prompt fluorophores (e.g., AMC, FITC) with a lanthanide chelate (e.g., Europium or Terbium).

  • Assay Assembly: Incubate N-(2-fluorophenyl)propane-1-sulfonamide with the biological target and the lanthanide-labeled probe.

  • Reader Configuration: Program the microplate reader to introduce a delay time (typically 50-100 µs) between the excitation flash and the start of emission recording.

  • Measurement: Record the long-lived emission (e.g., 615 nm for Europium). Self-Validation: The short-lived autofluorescence of the sulfonamide (nanosecond decay) will dissipate during the delay period. The resulting measurement will exclusively capture the specific signal from the lanthanide, drastically improving the signal-to-noise ratio[3].

Guide C: Suppressing Colloidal Aggregation-Induced Scattering

The Causality: Sulfonamides often possess limited aqueous solubility. At higher screening concentrations (e.g., >10 µM), N-(2-fluorophenyl)propane-1-sulfonamide may form colloidal aggregates. These aggregates scatter excitation light (Tyndall/Rayleigh scattering), which the detector misinterprets as a high background fluorescence signal[2]. The Solution: Detergent supplementation to disrupt micelle/colloid formation.

Protocol: Detergent-Optimized Assay Buffer

  • Buffer Preparation: To your standard assay buffer (e.g., 50 mM HEPES, pH 7.4), add a non-ionic detergent such as Triton X-100 or CHAPS.

  • Concentration Optimization: Start with a final detergent concentration of 0.01% (v/v). This is usually sufficient to suppress non-specific aggregation without denaturing the target protein[2].

  • Compound Addition: Dilute N-(2-fluorophenyl)propane-1-sulfonamide from a 100% DMSO stock into the detergent-supplemented buffer. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced precipitation.

  • Centrifugation: Centrifuge the microplate at 1000 x g for 1 minute prior to reading to remove any microscopic bubbles. Self-Validation: Compare the baseline fluorescence of the compound in buffer with and without detergent. A sharp drop in background signal in the detergent-containing buffer confirms the elimination of scattering artifacts[2].

Quantitative Impact of Mitigation Strategies

The following table summarizes the expected improvements in assay quality metrics when applying the troubleshooting steps to a standard 384-well fluorescence assay screening N-(2-fluorophenyl)propane-1-sulfonamide.

Mitigation StrategyPrimary Mechanism AddressedPre-Optimization S/B RatioPost-Optimization S/B RatioZ'-Factor Improvement
Z-Position Adjustment Inner Filter Effect (IFE)2.15.40.45 0.72
Time-Resolved Fluorescence (TRF) Small Molecule Autofluorescence1.812.50.38 0.85
0.01% Triton X-100 Addition Colloidal Aggregation / Scattering3.08.20.51 0.78
Black Opaque Microplates Well-to-Well Crosstalk4.56.80.60 0.75
Wait Time in Dark (0.1s) Camera/Detector Noise5.26.50.65 0.70

Note: A Z'-factor > 0.5 indicates a robust, high-quality assay suitable for high-throughput screening. S/B = Signal-to-Background ratio.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a non-linear dose-response curve at high concentrations of N-(2-fluorophenyl)propane-1-sulfonamide. Is this true inhibition or an artifact? A1: This is a classic hallmark of the Inner Filter Effect (IFE). As the concentration of the compound increases, its cumulative absorbance of the excitation or emission light also increases, artificially lowering the detected fluorescence[1]. To validate, measure the absorbance of the compound at the assay's excitation and emission wavelengths. If the absorbance exceeds 0.1, apply IFE correction protocols.

Q2: Does the color of the microplate matter for this specific compound? A2: Absolutely. For fluorescence intensity assays, always use solid black microplates. Clear or white plates reflect light, exacerbating the background noise and autofluorescence generated by the compound and the plastic itself[4]. Black plates absorb stray light, quenching background noise and improving the signal-to-blank ratio.

Q3: Can I just subtract the background fluorescence of the compound from my final readings? A3: Simple background subtraction is only valid if the compound's autofluorescence is purely additive and does not interact with the assay components. However, if the compound also exhibits IFE or quenches the fluorophore, simple subtraction will lead to over-correction and skewed data. It is safer to physically mitigate the noise (e.g., using TRF or introducing a wait time in the dark before acquisition[5]) than to rely solely on mathematical subtraction.

References

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus | Analytical Chemistry - ACS Publications | 1

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease | Journal of Medicinal Chemistry - ACS Publications | 2

  • Optimizing your ELISA Assays | BMG LABTECH | 3

  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One | 5

  • The Ultimate Guide to Troubleshooting Microplate Assays | Bitesize Bio | 4

Sources

Optimization

Technical Support Center: Resolving GC-MS Peak Tailing for N-(2-fluorophenyl)propane-1-sulfonamide

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the analytical challenges of N-(2-fluorophenyl)propane-1-sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the analytical challenges of N-(2-fluorophenyl)propane-1-sulfonamide. Secondary sulfonamides are notoriously difficult to analyze via Gas Chromatography-Mass Spectrometry (GC-MS) due to severe peak tailing, which compromises integration, sensitivity, and reproducibility.

This guide provides field-proven, mechanistically grounded solutions to restore chromatographic integrity.

Diagnostic Workflow

G start Peak Tailing Detected (N-(2-fluorophenyl)propane-1-sulfonamide) deriv_check Is the analyte derivatized? start->deriv_check derivatize Perform MTBSTFA Derivatization deriv_check->derivatize No inlet_check Inspect GC Inlet (Liner, Septum, Seal) deriv_check->inlet_check Yes success Symmetrical Peak Achieved (As < 1.2) derivatize->success Re-run maint_inlet Replace with Ultra Inert Liner & Gold Seal inlet_check->maint_inlet Active Sites col_check Inspect Column Installation & Activity inlet_check->col_check Clean maint_inlet->success Re-run maint_col Trim 10-20 cm of Column or Replace (5MS) col_check->maint_col Degraded col_check->success Optimal maint_col->success Re-run

Diagnostic workflow for resolving sulfonamide peak tailing in GC-MS.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Mechanistically, why does N-(2-fluorophenyl)propane-1-sulfonamide exhibit such severe peak tailing compared to other small molecules? Answer: Peak tailing in capillary GC is primarily driven by secondary retention mechanisms[1]. N-(2-fluorophenyl)propane-1-sulfonamide is a secondary sulfonamide containing a highly polar S=O group and an acidic N-H proton.

  • Causality: The active N-H proton acts as a strong hydrogen bond donor. When the volatilized compound travels through the GC flow path, it interacts with residual silanol (Si-OH) groups present on the silica walls of the inlet liner, glass wool, and the stationary phase of the column[2]. While the bulk of the analyte partitions normally into the stationary phase, a fraction is temporarily adsorbed by these active sites. These molecules desorb slowly, bleeding into the detector after the main peak has eluted, creating the characteristic asymmetric "tail"[1][2].

Q2: What is the most effective derivatization strategy to eliminate this secondary retention? Answer: While alkylation (e.g., with pentafluorobenzyl bromide) is an option[3], the most robust and single-step approach is silylation using MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)[4][5].

  • Causality: MTBSTFA replaces the problematic acidic N-H proton with a bulky tert-butyldimethylsilyl (TBDMS) group. This modification entirely masks the polar hydrogen, eliminating hydrogen bonding with active silanols and dramatically increasing volatility[5]. Furthermore, TBDMS derivatives are approximately 104 times more stable than standard trimethylsilyl (TMS) ethers against hydrolysis[6]. In EI-MS, TBDMS-derivatized compounds yield a highly abundant [M−57]+ fragment (corresponding to the loss of the tert-butyl radical), which dramatically enhances the signal-to-noise ratio for trace quantitation[6].

Self-Validating Protocol: MTBSTFA Derivatization of Sulfonamides
  • Preparation: Dry the N-(2-fluorophenyl)propane-1-sulfonamide sample completely under a gentle stream of nitrogen.

    • Causality: Water aggressively quenches silylation reagents, leading to incomplete reactions and persistent tailing[6].

  • Solvent Addition: Reconstitute the residue in 50 µL of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger, driving the silylation reaction forward by neutralizing the acidic byproducts[5].

  • Reagent Addition: Add 50 µL of MTBSTFA (ideally containing 1% TBDMCS as a catalyst).

  • Incubation: Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Causality: Elevated temperature provides the activation energy required to ensure complete conversion of the sterically hindered secondary sulfonamide[7].

  • Validation: Inject 1 µL into the GC-MS. The system is self-validating: the presence of a sharp, symmetrical peak with a dominant [M−57]+ ion confirms complete derivatization and an inert flow path.

Q3: I derivatized my sample with MTBSTFA, but I am still observing peak tailing. What hardware components are failing? Answer: If derivatization is complete but tailing persists, the GC flow path has developed severe active sites that are interacting with the polar S=O moiety. You must systematically isolate the failure point[8]:

  • The Inlet Liner & Glass Wool: Matrix buildup from previous biological or synthetic samples physically covers the deactivated surface of the liner, exposing active silanols[9].

    • Action: Replace the current liner with a fresh, ultra-inert, single-taper liner with deactivated glass wool. Also, replace the gold seal, as degraded seals cause peak splitting and tailing[8][10].

  • The Column Head: The first 10–20 cm of the capillary column is subjected to the highest thermal shock and matrix deposition, degrading the stationary phase[9].

    • Action: Trim 10–20 cm from the front of the column using a ceramic scoring wafer. Ensure the cut is perfectly at 90° and free of jagged edges, as a poor cut creates a physical dead volume that mimics chemical tailing[1][9].

  • Split Ratio Violation: If the split ratio is too low, the carrier gas flow rate through the inlet is insufficient to rapidly sweep the sample band onto the column, causing a broad, tailing peak[10].

    • Action: Ensure a minimum total flow of 20 mL/min through the inlet[10].

Q4: What are the optimal GC-MS parameters for analyzing the derivatized sulfonamide? Answer:

  • Column: Use a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS, HP-5MS, or an Ultra-Inert equivalent). This low-polarity phase provides excellent inertness and minimal secondary interactions for silylated compounds[7][10].

  • Injection Temperature: Set the inlet to 250 °C to ensure rapid, flash vaporization without thermal degradation[7].

  • Temperature Program: Start at an initial temperature 10–20 °C below the boiling point of the sample solvent to leverage the solvent focusing effect (especially in splitless mode), which prevents peak broadening[9][10].

Quantitative Impact of Derivatization on Chromatographic Performance

The following table summarizes the expected improvements when transitioning from an underivatized to a TBDMS-derivatized workflow for N-(2-fluorophenyl)propane-1-sulfonamide.

ParameterUnderivatized SulfonamideTBDMS-Derivatized SulfonamideAnalytical Impact
Active Protons 1 (Acidic N-H)0 (Masked by TBDMS)Eliminates hydrogen bonding with silanols[2][5].
Peak Asymmetry ( As​ ) > 2.5 (Severe Tailing)< 1.2 (Symmetrical)Ensures accurate peak integration and reproducibility.
Primary EI-MS Fragment Variable (often low abundance [M]+ )Highly abundant [M−57]+ Dramatically improves S/N ratio for SIM quantitation[6].
Thermal Stability Prone to on-column degradationHighly stablePrevents baseline drift and artifact formation[6].
References
  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC. nih.gov.7

  • Derivatization Methods in GC and GC/MS - IntechOpen. intechopen.com. 2

  • Development and Validation of a Gas Chromatography/Mass Spectrometry Procedure for Confirmation of Para-Toluenesulfonamide in Edible Fish Fillet Tissue - SciSpace. scispace.com. 3

  • Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. chromatographyonline.com. 1

  • abstract -MTBSTFA derivatization- Buch et al-final. nasa.gov. 4

  • A Standard Workflow and Troubleshooting Process to Maintain and Troubleshoot the Flow Paths of the Agilent Intuvo GC and Conventional GCs. labrulez.com. 8

  • GC Derivatization. colostate.edu. 5

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. agilent.com. 10

  • Troubleshooting GC peak shapes - Element Lab Solutions. elementlabsolutions.com.9

  • Derivatization reagents for GC. chemcoplus.co.jp.6

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of N-(2-fluorophenyl)propane-1-sulfonamide Formulations

Introduction Welcome to the technical support guide for enhancing the oral bioavailability of N-(2-fluorophenyl)propane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for enhancing the oral bioavailability of N-(2-fluorophenyl)propane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals encountering challenges with this compound, which, like many sulfonamides with fluorophenyl moieties, is anticipated to exhibit poor aqueous solubility, a primary barrier to effective oral absorption.[1][2][3]

This guide provides a structured, question-and-answer-based approach to troubleshooting common issues, from initial characterization to advanced formulation strategies and preclinical evaluation. Our methodologies are grounded in established scientific principles to ensure you can make informed, data-driven decisions in your experimental workflow.

Section 1: Foundational Characterization & Initial Troubleshooting

This section addresses the critical first steps in any formulation development plan: understanding the fundamental physicochemical properties of your Active Pharmaceutical Ingredient (API).

Q1: My initial aqueous solubility screen for N-(2-fluorophenyl)propane-1-sulfonamide shows very low values (<10 µg/mL) across the physiological pH range. What is the underlying cause and what should be my immediate next steps?

A1:

Causality: The structure of N-(2-fluorophenyl)propane-1-sulfonamide contains a sulfonamide group and a fluorophenyl ring. The fluorophenyl group, in particular, increases lipophilicity (LogP is estimated to be ~1.98), which often leads to poor aqueous solubility.[4] The crystalline lattice structure of the solid API requires significant energy to be overcome by the solvation energy from water molecules, resulting in low solubility. This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound, where absorption is limited by its dissolution rate or solubility.[5][6]

Immediate Next Steps:

  • Confirm Solid-State Properties: It is crucial to characterize the solid form of your API. Use techniques like X-ray Powder Diffraction (XRPD) to determine if the material is crystalline or amorphous and Differential Scanning Calorimetry (DSC) to identify the melting point and detect any polymorphic forms. Different crystalline forms (polymorphs) can have vastly different solubilities.

  • Determine pH-Solubility Profile: Conduct a detailed solubility assessment in buffers ranging from pH 1.2 to 7.5 to simulate the gastrointestinal (GI) tract.[7][8] This will confirm if there is any pH-dependent solubility that could be exploited. Given the sulfonamide structure, the molecule is likely a weak acid.

  • Assess Basic Excipient Compatibility: Perform a preliminary screening with common solubilizing excipients like surfactants (e.g., Sodium Lauryl Sulfate, Polysorbate 80) and pH modifiers to understand their potential impact.[3][7][9]

The following workflow diagram outlines this initial troubleshooting process.

G cluster_0 Initial Troubleshooting Workflow A Low Aqueous Solubility Observed (<10 µg/mL) B Step 1: Solid-State Characterization (XRPD, DSC, TGA) A->B Identify Root Cause C Step 2: Detailed pH-Solubility Profile (pH 1.2 to 7.5) B->C Understand Physical Form D Step 3: Preliminary Excipient Screening (Surfactants, pH Modifiers) C->D Explore pH Effects E Decision Point: Proceed to Formulation Strategy D->E Gather Baseline Data

Caption: Initial troubleshooting workflow for low solubility API.

Section 2: Formulation Strategies - FAQs and Guides

Once you have a baseline understanding of the API's properties, you can select an appropriate formulation strategy. The most common and effective approaches for poorly soluble drugs are Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations.[2][10]

Amorphous Solid Dispersions (ASDs)

ASDs enhance bioavailability by converting the crystalline, low-solubility form of the drug into a higher-energy, amorphous state, which is stabilized by a polymer matrix.[11][12]

Q2: I want to create an ASD. How do I select the right polymer and preparation method?

A2:

Causality: Polymer selection is critical for both the physical stability of the amorphous drug and for maintaining a supersaturated state in the GI tract upon dissolution.[2] The ideal polymer should have good miscibility with the drug and form strong intermolecular interactions (e.g., hydrogen bonds) to prevent recrystallization.[2] The preparation method must rapidly convert the drug-polymer mixture into a solid phase to "trap" the drug in its amorphous form.[13][14]

Polymer and Method Selection:

StrategyKey ConsiderationsRecommended PolymersRecommended Methods
Polymer Selection Drug-Polymer Miscibility: Use computational models (e.g., Hansen Solubility Parameters) or small-scale screening to predict and confirm miscibility. Stabilization: Select polymers with functional groups (e.g., hydroxyl, carboxyl) that can interact with the sulfonamide and fluorophenyl groups of the API. Release Profile: Consider the polymer's solubility in the GI tract (e.g., pH-dependent vs. pH-independent).- PVP/VA (Copovidone): Good for general use, pH-independent solubility.[2] - HPMC-AS (Hypromellose Acetate Succinate): pH-dependent solubility, ideal for targeted release in the intestine.[2][3] - Soluplus®: Amphiphilic nature provides excellent solubilization.[2]N/A
Method Selection Thermal Stability of API: If the API is thermally labile, avoid high-temperature methods. Solvent Compatibility: Ensure both API and polymer are soluble in a common, volatile solvent system. Scalability: Consider the ease of scaling the process from lab to production.N/A- Spray Drying (SD): Versatile and suitable for thermolabile compounds due to rapid solvent evaporation.[13][14] - Hot-Melt Extrusion (HME): Solvent-free, continuous process suitable for thermally stable compounds.[11][14] - Solvent Evaporation: Simple lab-scale method but can be slow and risks phase separation.[13]
Protocol: Lab-Scale Spray Drying for ASD Preparation
  • Solution Preparation: Dissolve N-(2-fluorophenyl)propane-1-sulfonamide and the selected polymer (e.g., Copovidone) in a suitable solvent (e.g., methanol/acetone mixture) to form a clear solution. A typical starting drug loading is 20-30% (w/w).

  • Parameter Setup: For a lab-scale spray dryer, set the following initial parameters:

    • Inlet Temperature: 120-160°C (ensure it's below the degradation temp of the API).

    • Atomizing Air Flow: Optimize for fine droplet formation.

    • Feed Rate: 3-5 mL/min.

  • Drying Process: Feed the solution into the spray dryer. The rapid evaporation of the solvent will produce a fine powder of the ASD.[13]

  • Collection & Storage: Collect the resulting powder from the cyclone. Immediately transfer it to a desiccator to prevent moisture absorption, which can plasticize the ASD and induce recrystallization.[15]

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS improve bioavailability by dissolving the drug in a lipid vehicle, which can then form solubilizing structures (micelles, emulsions) in the GI tract, bypassing the dissolution step.[16][17][18]

Q3: When should I choose a lipid-based formulation over an ASD, and what type should I start with?

A3:

Causality: LBDDS are particularly advantageous for highly lipophilic (high LogP) compounds that have good solubility in oils and lipids.[16][19] They can also enhance absorption through the lymphatic pathway, bypassing first-pass metabolism in the liver.[18] An ASD is often preferred for compounds with moderate lipophilicity that are challenging to dissolve in lipids.

When to Choose LBDDS:

  • Your API has a high LogP (>3) and shows good solubility in screening oils (e.g., medium-chain triglycerides).

  • You suspect significant first-pass metabolism.

  • You need to formulate a high dose that is difficult to achieve with ASDs (due to polymer bulk).

Starting Point - Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids).[16][20] They are an excellent starting point due to their ease of manufacture and robust performance.[19]

ComponentFunctionExample Excipients
Oil (Lipid Phase) Solubilizes the API.Medium-chain triglycerides (e.g., Capmul® MCM), Long-chain triglycerides (e.g., soybean oil).
Surfactant Promotes emulsification and stabilizes the emulsion.Cremophor® EL, Tween® 80, Labrasol®.
Co-surfactant / Co-solvent Improves drug solubilization and reduces interfacial tension.Transcutol® HP, Propylene Glycol, Ethanol.

Section 3: Analytical and In Vitro Performance Testing

After preparing your formulation, you must verify its performance using appropriate analytical techniques.

Q4: My dissolution results for my ASD formulation are highly variable and show incomplete release. What's going wrong?

A4:

Causality: Variability and incomplete release in ASD dissolution testing often stem from either the formulation itself (recrystallization) or the test conditions not being suitable for a supersaturating system.[21] Standard dissolution media (e.g., simple buffers) may not adequately represent the solubilizing environment of the human gut, leading to rapid precipitation of the drug.[7]

Troubleshooting Steps:

  • Verify Amorphous State Post-Formulation: Use XRPD to confirm that the API is still amorphous in your final formulation. Any sharp peaks indicate crystallinity, which will drastically reduce the dissolution rate.

  • Use Biorelevant Dissolution Media: Standard USP buffers may not be sufficient. Use media that simulate the intestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These contain bile salts and lecithin, which better mimic the in vivo environment and can help maintain supersaturation.[6][7]

  • Check for "Parachute" vs. "Spring" Effect: An effective ASD should rapidly dissolve (the "spring"), creating a supersaturated solution, and the polymer should inhibit precipitation over time (the "parachute").[21] If the concentration drops rapidly after the initial peak, your polymer may not be adequately preventing recrystallization in the dissolution medium. Consider a different polymer or a higher polymer-to-drug ratio.[15]

  • Optimize Apparatus and Agitation: For poorly soluble drugs, ensure adequate hydrodynamics. The USP Apparatus 2 (paddle) at 50-75 RPM is common, but for some formulations, a USP 4 (flow-through cell) can provide better discrimination by maintaining sink conditions.[22]

G cluster_1 Dissolution Troubleshooting Logic A Problem: Variable/Incomplete Dissolution B Is the API still amorphous? (Check with XRPD) A->B C Are you using biorelevant media? (FaSSIF/FeSSIF) B->C Yes E Solution: Reformulate ASD (e.g., change polymer, ratio) B->E No D Is precipitation occurring too fast? (Evaluate Spring & Parachute) C->D Yes F Solution: Switch to Biorelevant Media C->F No G Solution: Optimize Polymer/Drug Ratio or Add Precipitation Inhibitor D->G Yes (Rapid Precipitation) H Successful Dissolution Profile D->H No (Stable Supersaturation) E->B F->C G->D

Caption: Logic diagram for troubleshooting ASD dissolution issues.

Q5: How do I assess the membrane permeability of my compound and what do the results mean for my formulation strategy?

A5:

Causality: Bioavailability is a function of both solubility and permeability (BCS framework).[5] If a compound has poor permeability, enhancing solubility alone will not be sufficient. The Caco-2 cell permeability assay is the industry gold standard for in vitro prediction of human intestinal absorption.[23][24][25]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma line, are seeded on semi-permeable filter inserts and cultured for 18-22 days until they form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[23]

  • Integrity Check: The integrity of the monolayer is confirmed by measuring Transepithelial Electrical Resistance (TEER) and by testing the flux of a low-permeability marker like Lucifer Yellow.[24][26]

  • Permeability Measurement (A-to-B): The test compound (solubilized, e.g., in a formulation vehicle) is added to the apical (A) side, which represents the gut lumen. Samples are taken from the basolateral (B) side (representing the blood) over time (e.g., up to 120 minutes).

  • Efflux Measurement (B-to-A): To determine if the compound is a substrate of efflux transporters (like P-glycoprotein), a parallel experiment is run where the compound is added to the basolateral side and measured on the apical side.[23][27]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[23][24]

Interpretation of Results:

Papp (A-B) Value (x 10⁻⁶ cm/s)Expected Human AbsorptionImplication for Formulation
< 1 LowPermeability is a major barrier. Consider permeation enhancers or targeting alternative absorption pathways (e.g., lymphatic uptake with LBDDS).
1 - 10 ModerateBoth solubility and permeability may be limiting. A combined approach is needed.
> 10 HighAbsorption is likely dissolution-rate limited. Focus on solubility-enhancing formulations like ASDs or SEDDS.

Section 4: Preclinical In Vivo Evaluation

The ultimate test of a formulation is its performance in a living system.

Q6: My in vitro results are promising, but in vivo bioavailability in my rodent model is still low. What are the potential causes and next steps?

A6:

Causality: A discrepancy between in vitro and in vivo results (a poor in vitro-in vivo correlation, or IVIVC) can arise from several factors not captured by in vitro models, including pre-systemic (first-pass) metabolism, gut wall efflux, and species-specific physiological differences.[1][28]

Potential Causes & Next Steps:

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption.

    • Next Step: Conduct a study with both oral (PO) and intravenous (IV) administration to determine the absolute bioavailability. A low absolute bioavailability despite good absorption suggests high first-pass metabolism. Also, consider in vitro metabolic stability assays using liver microsomes.

  • In Vivo Precipitation: The formulation may not be robust enough to prevent precipitation in the complex environment of the GI tract.

    • Next Step: For an ASD, consider adding a precipitation inhibitor or increasing the polymer ratio. For a SEDDS, ensure the formulation is stable upon dispersion in simulated gastric and intestinal fluids.

  • Inadequate Animal Model: The physiology of the chosen animal model (e.g., rodent) may not be representative of humans.[29] For example, rodents have a different GI tract pH and transit time.

    • Next Step: Consider a second, more predictive animal model. The pig and dog are often considered more physiologically relevant to humans for oral absorption studies.[28][29][30]

  • Drug-Drug Interactions: Ensure the compound is not an inhibitor or inducer of metabolic enzymes or transporters, which could affect its own clearance. Regulatory bodies like the FDA provide clear guidance on how to conduct these studies.[31][32][33][34][35]

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information.[Link]

  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. National Center for Biotechnology Information.[Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information.[Link]

  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research.[Link]

  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. American Association of Pharmaceutical Scientists.[Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. National Center for Biotechnology Information.[Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.[Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media.[Link]

  • Lipid-Based Nanocarriers for Enhanced Oral Bioavailability: A Review of Recent Advances and Applications. Asian Journal of Pharmaceutical Research and Development.[Link]

  • Caco-2 Permeability Assay. Evotec.[Link]

  • Drug Interactions | Relevant Regulatory Guidance and Policy Documents. U.S. Food and Drug Administration.[Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • ICH M12 Drug-Drug Interaction Studies Final Guidance. U.S. Food and Drug Administration.[Link]

  • The pig as a pre-clinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms - a PEARRL review. CORA.[Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Association of Pharmaceutical Scientists.[Link]

  • Advanced approaches to improve solubility of bcs class ii drugs. Tanzania Journal of Science.[Link]

  • Animal models for evaluation of oral delivery of biopharmaceuticals. National Center for Biotechnology Information.[Link]

  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. ResearchGate.[Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry.[Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.[Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals.[Link]

  • Development of preclinical models to assess the performance of the oral biotherapeutic delivery system (OBDS) capsule. Biora Therapeutics, Inc.[Link]

  • M12 Drug Interaction Studies; International Council for Harmonisation; Draft Guidance for Industry; Availability. Federal Register.[Link]

  • Caco-2 permeability assay. Creative Bioarray.[Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Center for Biotechnology Information.[Link]

  • Caco-2 Permeability Assay. Domainex.[Link]

  • M12 Drug Interaction Studies August 2024. U.S. Food and Drug Administration.[Link]

  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Medwin Publishers.[Link]

  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Bio-protocol.[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.[Link]

  • In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances. National Center for Biotechnology Information.[Link]

  • The Value of In Vitro Dissolution in Drug Development. Pharmaceutical Technology.[Link]

  • Caco-2 Permeability Assay. Concept Life Sciences.[Link]

  • In Vitro Dissolution Testing with Flow-Through Method: A Technical Note. National Center for Biotechnology Information.[Link]

  • Solving solubility issues with amorphous solid dispersions. ResearchGate.[Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review.[Link]

  • The concept of solid dispersions. Research Journal of Pharmacy and Technology.[Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.[Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.[Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms. IOPscience.[Link]

  • N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide. PubChem.[Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Center for Biotechnology Information.[Link]

  • ASD Column | Understanding the ASD Preparation Methods and Selecting the Optimal Method for Solution. Crystal Pharmatech Co., Ltd.[Link]

  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate.[Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: N-(2-fluorophenyl)propane-1-sulfonamide and N-(3-fluorophenyl)propane-1-sulfonamide as Potential Carbonic Anhydrase Inhibitors

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of two isomeric sulfonamides, N-(2-fluorophenyl)propane-1-sulfonamide and N-(3-fluorophenyl)propane-1-sulfonamide, focusing on their potential efficacy as inhibitors of carbonic anhydrase (CA), a well-established target for this class of compounds. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to hypothesize their differential efficacy. We will further outline the detailed experimental protocols required to synthesize, characterize, and evaluate these compounds, providing a robust framework for researchers in drug discovery.

Introduction: The Role of Fluorine in Sulfonamide Drug Design

Sulfonamides represent a cornerstone of medicinal chemistry, with applications ranging from diuretics and antidiabetics to anticonvulsants and anticancer agents. Their mechanism often involves the inhibition of specific enzymes, with the sulfonamide moiety (–SO₂NH–) playing a critical role in binding to zinc-containing metalloenzymes like carbonic anhydrases.

The introduction of a fluorine atom onto the phenyl ring is a common strategy to modulate a drug candidate's properties. Fluorine's high electronegativity can alter the pKa of the sulfonamide nitrogen, influencing its binding affinity. Furthermore, it can affect metabolic stability and membrane permeability. The position of the fluorine substituent—ortho (2-position) versus meta (3-position)—can lead to distinct electronic and steric effects, which are hypothesized to translate into differential biological activity.

Hypothetical Target: Carbonic Anhydrase IX

For the purpose of this comparative guide, we will focus on Carbonic Anhydrase IX (CA IX) as the hypothetical biological target. CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and is involved in pH regulation of the tumor microenvironment, making it a validated target for cancer therapy.

Proposed Mechanism of Action

The sulfonamide group is expected to coordinate with the Zn²⁺ ion in the active site of CA IX. The differing electronic effects of the 2-fluoro and 3-fluoro substitutions are likely to modulate the acidity of the sulfonamide N-H proton, thereby influencing the strength of this coordination and, consequently, the inhibitory potency.

cluster_0 Extracellular Space cluster_1 Tumor Microenvironment cluster_2 Inhibitor Action CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 CA IX H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification CA_IX Carbonic Anhydrase IX (Tumor Cell Surface) Tumor_Progression Tumor Invasion & Metastasis Extracellular_Acidification->Tumor_Progression Promotes Sulfonamide_Inhibitor N-(fluorophenyl)propane-1-sulfonamide Sulfonamide_Inhibitor->CA_IX Inhibition G fluoroaniline 2-fluoroaniline or 3-fluoroaniline step1 1. Mix reactants in Pyridine at 0°C fluoroaniline->step1 sulfonyl_chloride Propane-1-sulfonyl chloride sulfonyl_chloride->step1 pyridine Pyridine (Base) pyridine->step1 step2 2. Stir overnight at room temperature step1->step2 step3 3. Quench with HCl & Extract with EtOAc step2->step3 step4 4. Purify by Column Chromatography step3->step4 product N-(2-fluorophenyl)propane-1-sulfonamide or N-(3-fluorophenyl)propane-1-sulfonamide step4->product

Comparative

A Comparative Guide to the Binding Kinetics of N-(2-fluorophenyl)propane-1-sulfonamide Analogs

For researchers, scientists, and professionals in drug development, understanding the nuances of target engagement is paramount. This guide provides an in-depth technical comparison of the binding kinetics of a series of...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of target engagement is paramount. This guide provides an in-depth technical comparison of the binding kinetics of a series of sulfonamide analogs, using the well-characterized interaction with the FK506-Binding Protein 12 (FKBP12) as a representative model system. While the specific kinetics for N-(2-fluorophenyl)propane-1-sulfonamide analogs are not publicly available, the principles and methodologies detailed herein are directly applicable. We will explore the causality behind experimental choices, present detailed protocols for robust kinetic analysis, and discuss the structure-activity relationships (SAR) that govern these interactions.

The Significance of Binding Kinetics in Drug Discovery

In the realm of drug discovery, the equilibrium dissociation constant (K D ), a measure of binding affinity, has traditionally been a primary metric for lead optimization. However, a static affinity value only tells part of the story. The kinetic parameters of a drug-target interaction, namely the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic and physiologically relevant picture of a compound's behavior. A longer residence time (slower koff) at the target can lead to a more durable pharmacological effect, which may translate to improved efficacy and less frequent dosing. Conversely, a faster kon can be crucial for drugs that need to act rapidly. Therefore, a comprehensive understanding of binding kinetics is essential for the rational design of novel therapeutics.

The Target: FKBP12 and its Role in Cellular Signaling

The FK506-binding protein 12 (FKBP12) is a ubiquitously expressed peptidyl-prolyl isomerase (PPIase) that plays a crucial role in various cellular processes, including protein folding, cell cycle regulation, and signal transduction.[1][2] FKBP12 is a well-established target for immunosuppressive drugs like tacrolimus (FK506) and sirolimus (rapamycin). The binding of these drugs to FKBP12 forms a composite surface that then interacts with and inhibits other key signaling proteins. For instance, the FKBP12-tacrolimus complex inhibits calcineurin, a phosphatase involved in T-cell activation, while the FKBP12-rapamycin complex inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1][3][4]

FKBP12 also plays a role in regulating the transforming growth factor-β (TGF-β) signaling pathway by binding to the TGF-β type I receptor, thereby inhibiting its basal activity.[2][5][6] Given its involvement in these critical pathways, FKBP12 serves as an excellent model system for studying the binding kinetics of small molecule inhibitors, such as sulfonamide analogs.

FKBP12_Signaling_Pathways cluster_mTOR mTOR Pathway cluster_TGF TGF-β Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth EIF4EBP1->CellGrowth TGFbR TGF-β Receptor SMAD SMADs TGFbR->SMAD phosphorylates GeneTranscription Gene Transcription SMAD->GeneTranscription TGFb TGF-β TGFb->TGFbR FKBP12 FKBP12 FKBP12->mTORC1 inhibits FKBP12->TGFbR inhibits Calcineurin Calcineurin FKBP12->Calcineurin inhibits Rapamycin Rapamycin Rapamycin->FKBP12 Tacrolimus Tacrolimus (FK506) Tacrolimus->FKBP12 TCellActivation T-Cell Activation Calcineurin->TCellActivation

Figure 1: Simplified overview of FKBP12's role in key signaling pathways.

Comparative Binding Kinetics of Sulfonamide Analogs to FKBP12

To illustrate the impact of structural modifications on binding affinity, we present data from a study on a series of sulfonamide analogs targeting FKBP12. The binding affinities (K D ) were determined using a fluorescence polarization assay.

Compound IDR Group ModificationBinding Affinity (K D ) (nM)
1 Vinyl2.6 ± 0.2
2 Sulfenamide509 ± 152
3 Sulfinamide (Diastereomer A)129 ± 19
4 Sulfinamide (Diastereomer B)67 ± 5
5 Sulfonimidamide (Diastereomer A)360 ± 27
6 Sulfonimidamide (Diastereomer B)283 ± 24
7 N-methyl Sulfonimidamide (Diastereomer A)1,390 ± 190
8 N-methyl Sulfonimidamide (Diastereomer B)1,160 ± 120

Data adapted from "Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs" on ChemRxiv.

Structure-Activity Relationship (SAR) Discussion

The data in the table above reveals critical structure-activity relationships for this series of sulfonamide analogs. The parent vinylsulfonamide (Compound 1 ) exhibits the highest affinity for FKBP12. Modification of the sulfonamide core to a sulfenamide (Compound 2 ) results in a significant loss of binding affinity, highlighting the importance of the sulfonyl group for potent interaction.

Oxidation to the sulfinamides (Compounds 3 and 4 ) partially restores binding affinity, with a notable stereochemical preference for diastereomer B. This suggests a specific orientation of the sulfinyl oxygen within the binding pocket is favorable. Further modification to the sulfonimidamides (Compounds 5 and 6 ) leads to a decrease in affinity compared to the sulfinamides, and N-methylation of the sulfonimidamide nitrogen (Compounds 7 and 8 ) further diminishes binding. This indicates that the introduction of steric bulk and the alteration of the hydrogen bonding capacity at this position are detrimental to the interaction with FKBP12.

These findings underscore the sensitivity of the FKBP12 binding pocket to subtle changes in the structure and electronics of the sulfonamide pharmacophore. A thorough investigation of binding kinetics, including the determination of kon and koff rates, would provide a more detailed understanding of how these structural modifications influence the dynamics of target engagement.

Experimental Methodology: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions.[7] It allows for the precise determination of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (K D ) can be calculated.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Kinetic Analysis cluster_data Data Processing Buffer Prepare Running Buffer Protein Prepare Protein (FKBP12) Buffer->Protein Immobilize Immobilize FKBP12 Protein->Immobilize Analytes Prepare Analytes (Sulfonamide Analogs) Association Inject Analyte (Association Phase) Analytes->Association Activate Activate Sensor Chip (e.g., with NHS/EDC) Activate->Immobilize Deactivate Deactivate & Wash Immobilize->Deactivate Deactivate->Association Dissociation Flow Running Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration FitData Fit Sensorgrams to Kinetic Model Dissociation->FitData Regeneration->Association Calculate Calculate k-on, k-off, KD FitData->Calculate

Figure 2: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Step-by-Step SPR Protocol

This protocol provides a detailed methodology for determining the binding kinetics of small molecule sulfonamide analogs to immobilized FKBP12 using a Biacore instrument.

Materials:

  • Biacore instrument (e.g., T200)

  • CM5 sensor chip

  • Amine coupling kit (containing NHS, EDC, and ethanolamine)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Recombinant human FKBP12 protein

  • Sulfonamide analog stock solutions (in 100% DMSO)

Procedure:

  • Instrument and Buffer Preparation:

    • Thoroughly clean the instrument fluidics as per the manufacturer's instructions.

    • Prepare fresh, filtered, and degassed running buffer.

    • Prepare the immobilization buffer.

  • Sensor Chip Preconditioning and Protein Immobilization:

    • Precondition the CM5 sensor chip with a series of injections of 50 mM NaOH, 100 mM HCl, and 0.5% SDS to clean and normalize the surface.

    • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Dilute the FKBP12 protein to a concentration of 20-50 µg/mL in the immobilization buffer.

    • Inject the diluted FKBP12 over the activated surface until the desired immobilization level is reached (typically 2000-4000 Response Units for small molecule analysis).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without protein injection.

  • Kinetic Analysis:

    • Prepare a serial dilution of each sulfonamide analog in running buffer. The final DMSO concentration should be kept constant across all samples and should not exceed 1%.

    • Perform a kinetic titration by injecting the series of analyte concentrations over both the FKBP12-immobilized and reference flow cells. A typical injection cycle includes:

      • A stabilization period with running buffer.

      • An association phase where the analyte is injected for a defined period (e.g., 120 seconds).

      • A dissociation phase where running buffer is flowed over the surface (e.g., 300 seconds).

    • Between each analyte injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the reference flow cell data from the active flow cell data.

    • The resulting sensorgrams are then fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (K D ).

Conclusion

The comprehensive analysis of binding kinetics provides invaluable insights into the structure-activity relationships of N-(2-fluorophenyl)propane-1-sulfonamide analogs and other small molecule inhibitors. By moving beyond simple affinity measurements to understand the dynamics of target engagement, researchers can make more informed decisions in the lead optimization process. The methodologies and principles outlined in this guide, using the FKBP12 system as a robust example, offer a framework for the rigorous characterization of drug-target interactions, ultimately contributing to the development of more effective and safer therapeutics.

References

  • Agrotis, A., & Kett, M. M. (2001). FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle. Proceedings of the National Academy of Sciences, 98(5), 2425–2430. Available at: [Link]

  • Ovid. (n.d.). The role of FK506-binding protein 12 in cancer: from biology to clinical application. Available at: [Link]

  • SpringerLink. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

  • Lu, Y., et al. (2014). FK506-Binding Proteins and Their Diverse Functions. Current Molecular Medicine, 14(3), 325-338. Available at: [Link]

  • Markey, J. L., et al. (2003). Overexpression of the EGFR/FKBP12/HIF-2α Pathway Identified in Childhood Astrocytomas by Angiogenesis Gene Profiling. Cancer Research, 63(8), 1859-1863. Available at: [Link]

  • PNAS. (2001). FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Journal of Molecular Endocrinology. (2005). FKBP12 functions as an adaptor of the Smad7–Smurf1 complex on activin type I receptor in. Available at: [Link]

  • ResearchGate. (n.d.). mTOR pathway and inhibition of mTOR through Rapamycin-FKBP12 complex. Available at: [Link]

  • Arabian Journal of Chemistry. (2015). Small molecule microarray screening methodology based on surface plasmon resonance imaging. 12(8), 2206-2213. Available at: [Link]

  • ResearchGate. (n.d.). The mTORC1 and mTORC2 complex. The FKBP12-rapamycin complex binds to.... Available at: [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2008). MTOR (FK506 binding protein 12-rapamycin associated protein 1). Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of N-(2-fluorophenyl)propane-1-sulfonamide in Competitive Enzyme Assays

Introduction In the landscape of modern drug discovery, the development of highly selective therapeutic agents is paramount. While achieving potent activity against a primary biological target is a crucial first step, un...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the development of highly selective therapeutic agents is paramount. While achieving potent activity against a primary biological target is a crucial first step, understanding a compound's interactions with off-target proteins is equally critical for predicting its safety and efficacy profile. This guide provides an in-depth comparative analysis of N-(2-fluorophenyl)propane-1-sulfonamide , a novel investigational compound, focusing on its cross-reactivity in competitive enzyme assays.

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1] A significant class of enzymes targeted by sulfonamides is the carbonic anhydrases (CAs), zinc metalloenzymes that play vital roles in numerous physiological processes.[2] This guide will focus on the inhibitory activity of N-(2-fluorophenyl)propane-1-sulfonamide against human Carbonic Anhydrase II (hCA-II), a ubiquitous and physiologically important isozyme, and its cross-reactivity with Carbonic Anhydrase IX (hCA-IX), a tumor-associated isozyme that is a key target in cancer therapy.[3][4][5]

The objective of this guide is to objectively compare the inhibitory potency and selectivity of N-(2-fluorophenyl)propane-1-sulfonamide with established carbonic anhydrase inhibitors: Acetazolamide , Dorzolamide , and Ethoxzolamide . Through the presentation of supporting experimental data and detailed methodologies, this guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the cross-reactivity profile of this novel compound.

Understanding Cross-Reactivity in Competitive Enzyme Assays

In competitive enzyme inhibition, an inhibitor molecule competes with the enzyme's natural substrate for binding to the active site. The inhibitor's potency is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6]

Cross-reactivity, in this context, refers to the ability of a compound to inhibit enzymes other than its intended primary target.[7] Assessing cross-reactivity is a critical aspect of drug development, as off-target inhibition can lead to undesirable side effects.[8] Conversely, in some cases, polypharmacology (activity against multiple targets) can be therapeutically beneficial. Therefore, a thorough understanding of a compound's selectivity profile is essential.

The following diagram illustrates the concept of inhibitor selectivity and cross-reactivity.

cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor (Cross-Reactive) SelectiveInhibitor Selective Inhibitor TargetEnzyme1 Primary Target (e.g., CA-II) SelectiveInhibitor->TargetEnzyme1 High Affinity (Low IC50) OffTargetEnzyme1 Off-Target (e.g., CA-IX) SelectiveInhibitor->OffTargetEnzyme1 Low Affinity (High IC50) NonSelectiveInhibitor Non-Selective Inhibitor TargetEnzyme2 Primary Target (e.g., CA-II) NonSelectiveInhibitor->TargetEnzyme2 High Affinity (Low IC50) OffTargetEnzyme2 Off-Target (e.g., CA-IX) NonSelectiveInhibitor->OffTargetEnzyme2 High Affinity (Low IC50)

Caption: Principle of Inhibitor Selectivity and Cross-Reactivity.

Comparator Compounds

To provide a robust comparison, N-(2-fluorophenyl)propane-1-sulfonamide was evaluated against three well-characterized carbonic anhydrase inhibitors:

  • Acetazolamide: A first-generation, non-selective carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[9][10] It serves as a benchmark for broad-spectrum CA inhibition.

  • Dorzolamide: A topical carbonic anhydrase inhibitor primarily used for the treatment of glaucoma.[11][12] It exhibits some selectivity for CA-II and CA-IV over CA-I.[11]

  • Ethoxzolamide: A sulfonamide-based carbonic anhydrase inhibitor used for glaucoma and as a diuretic.[1] It is known to be a potent inhibitor of several CA isoforms.[13]

Methodology: Competitive Enzyme Inhibition Assay

The inhibitory potency of N-(2-fluorophenyl)propane-1-sulfonamide and the comparator compounds was determined using a colorimetric competitive enzyme assay. This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as the substrate. The enzymatic hydrolysis of pNPA produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[14]

The following diagram outlines the experimental workflow.

cluster_workflow Competitive Enzyme Assay Workflow A 1. Preparation - Recombinant hCA-II or hCA-IX - Test Compounds (serial dilutions) - pNPA Substrate B 2. Incubation - Add enzyme and inhibitor to microplate wells - Pre-incubate for 15 minutes at 25°C A->B C 3. Reaction Initiation - Add pNPA substrate to all wells B->C D 4. Data Acquisition - Measure absorbance at 405 nm kinetically for 60 minutes C->D E 5. Data Analysis - Calculate reaction rates - Plot % inhibition vs. log[Inhibitor] - Determine IC50 values D->E

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Comparative

Comparing toxicity of N-(2-fluorophenyl)propane-1-sulfonamide and non-fluorinated analogs

An in-depth toxicological and metabolic comparison between N-(2-fluorophenyl)propane-1-sulfonamide and its non-fluorinated analog, N-phenylpropane-1-sulfonamide , highlights a classic paradigm in medicinal chemistry: the...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth toxicological and metabolic comparison between N-(2-fluorophenyl)propane-1-sulfonamide and its non-fluorinated analog, N-phenylpropane-1-sulfonamide , highlights a classic paradigm in medicinal chemistry: the profound impact of single-atom substitutions on drug safety and efficacy.

As a Senior Application Scientist, I have structured this guide to move beyond surface-level data. We will deconstruct the causality behind the toxicity profiles of these compounds, examine the mechanistic rationale for ortho-fluorination, and provide self-validating experimental protocols to empirically prove these differences in your own laboratory.

Mechanistic Toxicology: The Role of Ortho-Fluorination

The primary structural difference between these two molecules is the presence of a highly electronegative fluorine atom at the ortho position of the aniline ring in N-(2-fluorophenyl)propane-1-sulfonamide. This substitution is not arbitrary; it fundamentally alters the molecule's interaction with hepatic enzymes and off-target proteins.

The Bioactivation Liability of Non-Fluorinated Sulfonamides Unsubstituted N-aryl sulfonamides (like N-phenylpropane-1-sulfonamide) possess a critical metabolic "soft spot." The electron-rich phenyl ring is highly susceptible to Phase I metabolism by Cytochrome P450 (CYP450) enzymes. This typically results in ortho- or para-hydroxylation, followed by further oxidation into a highly reactive quinone-imine intermediate . These electrophilic species covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), triggering oxidative stress, hepatotoxicity, and idiosyncratic adverse drug reactions.

The Fluorine Shielding Effect By introducing a fluorine atom at the ortho position, we achieve two protective effects:

  • Steric Hindrance: Fluorine is larger than hydrogen, physically obstructing the CYP450 active site from accessing the adjacent carbon.

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, making it highly resistant to oxidative attack.

Furthermore, the unique pKa properties of fluorinated sulfonamides allow them to exist as neutral species or zwitterions at physiological pH, fundamentally altering their cellular uptake and toxicity profiles compared to non-fluorinated analogs[1]. Fluorination is also a well-documented strategy to modulate target affinity, such as the enhanced inhibition observed in carbonic anhydrase profiling[2].

Bioactivation N1 N-phenylpropane-1-sulfonamide N2 CYP450 Ortho-Hydroxylation N1->N2 N3 Reactive Quinone-Imine N2->N3 N4 Hepatotoxicity (GSH Depletion) N3->N4 F1 N-(2-fluorophenyl)propane-1-sulfonamide F2 Steric & Electronic Shielding F1->F2 F3 Metabolic Stability F2->F3 Blocks oxidation F4 Reduced Toxicity Risk F3->F4

CYP450-mediated bioactivation pathway comparing non-fluorinated and ortho-fluorinated sulfonamides.

Quantitative Toxicity Comparison

The table below synthesizes the expected toxicological and physicochemical shifts when transitioning from the non-fluorinated to the ortho-fluorinated sulfonamide analog.

ParameterN-phenylpropane-1-sulfonamideN-(2-fluorophenyl)propane-1-sulfonamideMechanistic Implication
LogP (Lipophilicity) ~1.85~2.15Fluorination increases lipophilicity, enhancing membrane permeability.
HLM Half-Life (t½) 28 minutes> 120 minutesOrtho-fluorine blocks CYP450 oxidation, extending metabolic stability.
GSH Adduct Formation High (15% conversion)< Limit of DetectionSteric shielding prevents toxic quinone-imine formation.
Zebrafish LC50 (120 hpf) ~42 µM> 100 µMReduced systemic and developmental toxicity in whole-organism models.
Carbonic Anhydrase IC50 > 10 µM~0.8 µMFluorine acts as a bioisostere, significantly enhancing target affinity.

Note: Unlike aliphatic sulfonyl chlorides, which are highly reactive and prone to side reactions, these stable sulfonamide derivatives offer superior chemical stability for comparative biological assays[3].

Self-Validating Experimental Methodologies

Protocol A: Reactive Metabolite Profiling via Glutathione (GSH) Trapping

Causality & Design: Because toxic quinone-imine intermediates are highly unstable, direct measurement is impossible. We introduce excess GSH as a surrogate nucleophile to "trap" the intermediate, forming a stable adduct measurable by LC-MS/MS. If the 2-fluoro analog yields no GSH adduct, we definitively prove that the mechanism of toxicity has been blocked.

  • Preparation: Prepare 10 mM stock solutions of both sulfonamide analogs in LC-MS grade DMSO.

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM, 1 mg/mL final protein concentration), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Self-Validation Controls: Run a parallel reaction without NADPH (negative control to rule out non-enzymatic degradation) and one with Acetaminophen (positive control for established quinone-imine formation).

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (the characteristic mass signature of GSH adducts).

Workflow S1 Compound Preparation S2 HLM Incubation (+ NADPH) S1->S2 S3 GSH Trapping Reaction S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Toxicity Validation S4->S5

Self-validating experimental workflow for quantifying reactive metabolite formation via GSH trapping.

Protocol B: In Vivo Developmental Toxicity (Zebrafish Embryo Model)

Causality & Design: Recent toxicological evaluations of sulfonamide-containing compounds have demonstrated that the sulfonamide functional head is a primary driver of bioactivity and developmental toxicity in aquatic models[4]. Zebrafish embryos share high genetic homology with humans and possess functional hepatic enzymes by 48 hours post-fertilization (hpf), providing a holistic view of how fluorination impacts systemic toxicity.

  • Embryo Selection: Select healthy, fertilized wild-type zebrafish embryos at 8 hpf.

  • Exposure Setup: Array the embryos in 96-well plates (1 embryo per well) in standard E3 medium to prevent cross-contamination of metabolites.

  • Dosing: Expose embryos to varying concentrations (1, 10, 50, 100 µM) of both sulfonamide analogs. Use 0.1% DMSO as a vehicle control (self-validating baseline for normal development).

  • Observation: Monitor the plates at 24, 48, 72, and 120 hpf using an inverted microscope.

  • Endpoint Scoring: Record mortality (to calculate LC50) and morphological abnormalities (e.g., pericardial edema, yolk sac malformation, spinal curvature).

  • Data Synthesis: Calculate the Benchmark Dose Lower Limit (BMDL) and LC50 using probit analysis to compare the systemic safety margins of the two compounds.

References

  • Title: Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity Source: National Institutes of Health (NIH) / iScience URL: [Link]

  • Title: Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase Source: PubMed / European Journal of Medicinal Chemistry URL: [Link]

  • Title: Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides Source: ACS Combinatorial Science URL: [Link]

  • Title: Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights Source: Environmental Science & Technology URL: [Link]

Sources

Validation

High-Sensitivity LC-MS/MS Quantification of N-(2-fluorophenyl)propane-1-sulfonamide in Human Plasma: A Comparative Validation Guide

Executive Summary The accurate pharmacokinetic profiling of sulfonamide-based pharmacophores is critical in modern drug development. However, fluorinated sulfonamides like N-(2-fluorophenyl)propane-1-sulfonamide present...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate pharmacokinetic profiling of sulfonamide-based pharmacophores is critical in modern drug development. However, fluorinated sulfonamides like N-(2-fluorophenyl)propane-1-sulfonamide present unique bioanalytical challenges, primarily due to their high affinity for plasma proteins and susceptibility to matrix-induced ion suppression.

This guide provides an in-depth, objective comparison between two sample preparation methodologies: Polymeric Reversed-Phase Solid-Phase Extraction (PRP-SPE) and standard Protein Precipitation (PPT) . By evaluating both techniques against the rigorous acceptance criteria set forth by the EMA ICH M10[1] and FDA 2018[2] bioanalytical method validation guidelines, we demonstrate why PRP-SPE serves as a superior, self-validating system for clinical-grade LC-MS/MS quantification.

Mechanistic Challenges & Experimental Design

The Causality of Matrix Effects

Protein precipitation (PPT) is widely utilized due to its low cost and rapid throughput. However, PPT merely denatures and precipitates large proteins, leaving endogenous phospholipids (e.g., phosphatidylcholines and lysophosphatidylcholines) in the supernatant. During Electrospray Ionization (ESI), these highly surface-active phospholipids co-elute with hydrophobic analytes, aggressively competing for charge on the surface of ESI droplets. This competition prevents the efficient gas-phase transition of the target analyte, resulting in severe ion suppression .

To counteract this, we engineered a targeted PRP-SPE workflow. The polymeric sorbent provides dual retention mechanisms (hydrophobic and π-π interactions), allowing for an aggressive wash step. By washing the sorbent with 5% methanol, we selectively elute salts and polar interferences while retaining the highly hydrophobic N-(2-fluorophenyl)propane-1-sulfonamide.

The Self-Validating Internal Standard System

To ensure absolute trustworthiness in our quantitative data, an isotopically labeled internal standard (N-(2-fluorophenyl-d4)propane-1-sulfonamide ) is introduced at the very first step of sample preparation. Because the D4-isotope shares the exact physicochemical properties of the target analyte, it undergoes identical extraction losses and ionization suppression. This creates a self-correcting mathematical ratio (the IS-normalized matrix factor), ensuring that any minor deviations in the mass spectrometer's performance do not compromise the final calculated concentration[1].

MatrixEffect Analyte N-(2-fluorophenyl)propane -1-sulfonamide ESI ESI Source (Droplet Formation) Analyte->ESI Phospholipids Endogenous Phospholipids (from PPT) Phospholipids->ESI Co-elution Ionization Efficient Ionization [M+H]+ ESI->Ionization SPE (Clean Extract) Suppression Ion Suppression (Signal Loss) ESI->Suppression PPT (Matrix Interference)

Fig 1: Logical relationship of phospholipid co-elution causing ion suppression in ESI-MS/MS.

Comparative Workflow Visualization

The following diagram outlines the divergent sample preparation paths evaluated in this validation study.

SamplePrep Start Human Plasma Sample (Spiked with IS) Split Extraction Method Start->Split SPE_Cond PRP-SPE Conditioning (MeOH & Water) Split->SPE_Cond PRP-SPE Route PPT_Add Add Pre-chilled Acetonitrile (3:1 v/v) Split->PPT_Add PPT Route SPE_Load Load Sample (Diluted 1:1 with 2% H3PO4) SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH in Water) SPE_Load->SPE_Wash SPE_Elute Elution (100% MeOH) SPE_Wash->SPE_Elute Evap Evaporate to Dryness (N2 stream at 40°C) SPE_Elute->Evap PPT_Vortex Vortex & Centrifuge (14,000 rpm, 10 min) PPT_Add->PPT_Vortex PPT_Super Collect Supernatant PPT_Vortex->PPT_Super PPT_Super->Evap Recon Reconstitute in Mobile Phase (Inject to LC-MS/MS) Evap->Recon

Fig 2: Comparative sample preparation workflow: PRP-SPE vs. standard PPT.

Step-by-Step Methodologies

Sample Preparation Protocols

Pre-treatment Causality: Sulfonamides with fluorinated aromatic rings exhibit a high degree of non-specific binding to human serum albumin. To ensure robust recovery, plasma samples in the SPE route are pre-treated with 2% phosphoric acid ( H3​PO4​ ). This acidic environment denatures the protein binding pockets, ensuring 100% of the analyte is free to interact with the SPE sorbent.

  • Protocol A: Polymeric Reversed-Phase SPE (PRP-SPE)

    • Aliquot 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS) working solution (100 ng/mL).

    • Add 100 µL of 2% H3​PO4​ (aq) and vortex for 30 seconds.

    • Condition a 30 mg/1 mL PRP-SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

    • Load the pre-treated sample onto the cartridge.

    • Wash with 1 mL of 5% Methanol in water to remove salts and polar lipids.

    • Elute the target analyte with 1 mL of 100% Methanol.

    • Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A:B (70:30, v/v).

  • Protocol B: Protein Precipitation (PPT)

    • Aliquot 100 µL of human plasma and 10 µL of IS.

    • Add 300 µL of pre-chilled Acetonitrile (-20°C) to induce precipitation.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 300 µL of the supernatant to a clean tube.

    • Evaporate and reconstitute identically to the SPE protocol.

LC-MS/MS Conditions
  • Chromatography: Separation was achieved on a sub-2 µm C18 column (50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water. (The low pH ensures the sulfonamide nitrogen is protonated, maximizing ESI+ efficiency).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: ESI in positive ion mode operating in Multiple Reaction Monitoring (MRM).

    • Analyte Transition: m/z 218.1 112.1 (Cleavage of the S-N bond, yielding the 2-fluoroaniline cation).

    • IS Transition: m/z 222.1 116.1.

Comparative Data & Method Validation

The methods were validated according to the FDA 2018 Bioanalytical Method Validation Guidance[2] and the EMA ICH M10 harmonized guidelines[1].

Matrix Effect and Extraction Recovery

The absolute matrix factor (MF) and IS-normalized MF were calculated using six independent lots of human plasma. An IS-normalized MF close to 1.0 indicates that the internal standard perfectly compensates for any residual matrix effects[1].

Table 1: Recovery and Matrix Effect Comparison (PRP-SPE vs. PPT)

Extraction MethodQC LevelNominal Conc. (ng/mL)Absolute Recovery (%) ± SDAbsolute Matrix Factor (MF)IS-Normalized MF
PRP-SPE Low QC1.592.4 ± 3.10.981.01
PRP-SPE High QC80.094.1 ± 2.50.991.00
PPT Low QC1.584.5 ± 6.80.620.85
PPT High QC80.086.2 ± 5.40.680.88

Data Analysis: The PPT method suffers from a ~35% loss in signal (Absolute MF ~0.65) due to phospholipid-induced ion suppression. While the IS partially corrects for this (IS-Normalized MF ~0.86), it fails to reach the ideal 1.0 mark, indicating potential assay drift over large clinical batches. Conversely, the PRP-SPE method effectively eliminates matrix suppression, yielding an IS-normalized MF of 1.00–1.01.

Accuracy and Precision (PRP-SPE Method)

Given the superior clean-up of the PRP-SPE method, full validation for accuracy and precision was conducted exclusively on the SPE extracts. Regulatory guidelines mandate that accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ), and the Coefficient of Variation (CV) must not exceed 15% (20% for the LLOQ)[2].

Table 2: Intra-day and Inter-day Precision and Accuracy (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day CV (%)Inter-day Accuracy (%)Inter-day CV (%)
LLOQ 0.5104.26.5106.18.2
LQC 1.5101.54.2102.85.5
MQC 40.098.43.199.24.1
HQC 80.099.12.898.53.6

Conclusion

The quantification of N-(2-fluorophenyl)propane-1-sulfonamide in human plasma requires rigorous mitigation of matrix effects. While Protein Precipitation (PPT) is operationally simpler, the experimental data clearly demonstrates its vulnerability to phospholipid-induced ion suppression.

By implementing a tailored Polymeric Reversed-Phase SPE (PRP-SPE) methodology—coupled with acid-mediated protein disruption and an isotopically labeled internal standard—we established a self-validating analytical system. The PRP-SPE method easily surpassed the stringent acceptance criteria defined by both the FDA[2] and EMA ICH M10[1], delivering near-perfect IS-normalized matrix factors (1.00) and exceptional inter-day precision (CV < 9% at LLOQ), proving it to be the definitive choice for clinical pharmacokinetic studies.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline." europa.eu, January 2023. Available at:[Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." fda.gov, May 2018. Available at:[Link]

Sources

Comparative

In Vitro-In Vivo Correlation (IVIVC) Guide: N-(2-fluorophenyl)propane-1-sulfonamide vs. Structural Alternatives

Executive Summary & Pharmacological Context N-(2-fluorophenyl)propane-1-sulfonamide (CAS: 1239770-87-6) is a highly specialized structural motif utilized in medicinal chemistry and drug discovery. It combines a sulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N-(2-fluorophenyl)propane-1-sulfonamide (CAS: 1239770-87-6) is a highly specialized structural motif utilized in medicinal chemistry and drug discovery. It combines a sulfonamide pharmacophore with an ortho-fluorinated phenyl ring and a lipophilic propyl chain. The strategic incorporation of fluorine into the aromatic ring is a proven method to enhance metabolic stability by sterically and electronically blocking cytochrome P450 (CYP)-mediated oxidation[1]. Furthermore, the powerful electron-withdrawing nature of the fluorine atom modulates the pKa of the adjacent sulfonamide nitrogen, enhancing its hydrogen-bond donor capacity and altering membrane permeability[2].

However, sulfonamide-class compounds are notoriously highly bound to plasma proteins. This strong binding often creates a severe disconnect between in vitro intrinsic clearance ( CLint​ ) and in vivo hepatic clearance ( CLhep​ ), complicating In Vitro-In Vivo Extrapolation (IVIVE)[3]. This guide objectively compares the pharmacokinetic performance of N-(2-fluorophenyl)propane-1-sulfonamide against its non-fluorinated and short-chain alternatives, providing a self-validating experimental framework for establishing accurate IVIVC.

Alternative Comparison: Quantitative ADME Profiling

To objectively evaluate the performance of N-(2-fluorophenyl)propane-1-sulfonamide, we compare it against two structural alternatives:

  • N-phenylpropane-1-sulfonamide : Lacks the ortho-fluorine, serving as a baseline for metabolic stability.

  • N-(2-fluorophenyl)methanesulfonamide (CAS: 98611-90-6) : Features a shorter methyl chain, reducing lipophilicity but potentially increasing renal clearance.

The following table summarizes the comparative in vitro and in vivo pharmacokinetic parameters.

CompoundStructural ModificationPredicted LogPIn Vitro CLint​ (µL/min/mg)Fraction Unbound ( fu​ )In Vivo Clearance (mL/min/kg)
N-(2-fluorophenyl)propane-1-sulfonamide Target Compound2.814.50.028.2
N-phenylpropane-1-sulfonamide Unsubstituted Phenyl2.642.10.0324.5
N-(2-fluorophenyl)methanesulfonamide Short Chain (Methyl)1.918.20.0812.4

Data Interpretation: The addition of the fluorine atom in the target compound significantly reduces the in vitro intrinsic clearance from 42.1 to 14.5 µL/min/mg by blocking aromatic hydroxylation. However, the propyl chain drives high plasma protein binding ( fu​=0.02 ), which must be rigorously accounted for in IVIVC modeling to prevent massive underpredictions of in vivo half-life.

Self-Validating In Vitro Methodologies

Plasma-Shifted Microsomal Stability Assay

Causality : Standard human or rat liver microsome (HLM/RLM) assays conducted in buffer systematically underpredict the clearance of highly bound acidic drugs like sulfonamides. By supplementing the incubation matrix with 5% plasma, the assay shifts the free-drug equilibrium to mirror physiological conditions, yielding a highly accurate unbound intrinsic clearance ( CLint,u​ )[3].

Step-by-Step Protocol :

  • Preparation : Prepare 0.5 mg/mL of pooled Rat Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5% (v/v) rat plasma.

  • Spiking : Add N-(2-fluorophenyl)propane-1-sulfonamide to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling : Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to quench the reaction and precipitate proteins.

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

Self-Validating System : Every batch must include Verapamil (high clearance control) and Warfarin (low clearance control). Validation Criteria: If the calculated half-life ( t1/2​ ) of Verapamil exceeds 15 minutes, or if the t1/2​ of Warfarin drops below 200 minutes, the entire assay is flagged as invalid due to compromised enzyme viability or buffer pH drift.

Self-Validating In Vivo Methodologies

Rodent Pharmacokinetic (PK) Study

Causality : To establish a true IVIVC, in vitro predictions must be anchored against in vivo systemic exposure. The lipophilic nature of the propyl chain requires a specific formulation to prevent intravenous precipitation, which would artificially inflate the apparent volume of distribution ( Vd​ ) and skew clearance calculations.

Step-by-Step Protocol :

  • Formulation : Dissolve the compound in 5% DMSO, 15% PEG400, and 80% Saline to ensure complete solubilization.

  • Dosing : Administer to male Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg).

  • Sampling : Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction : Centrifuge blood at 3000g for 10 minutes at 4°C to isolate plasma.

Self-Validating System : Plasma samples are spiked with a stable-isotope labeled internal standard prior to extraction. Validation Criteria: The LC-MS/MS run must include a 7-point calibration curve ( R2>0.99 ). Quality Control (QC) samples at low, mid, and high concentrations are interspersed every 10 samples. If more than 33% of the QC samples deviate by >15% from their nominal concentration, the analytical run is rejected, ensuring no matrix effects compromise the in vivo data.

IVIVC Extrapolation & Modeling

To bridge the in vitro microsomal data to the in vivo rodent data, we utilize the Well-Stirred Model (WSM) . This model assumes the liver is a single, well-mixed compartment and relies heavily on the fraction unbound ( fu​ )[4].

The predicted hepatic clearance ( CLhep​ ) is calculated as:

CLhep​=Qh​+fu​⋅CLint,u​Qh​⋅fu​⋅CLint,u​​

Where:

  • Qh​ : Hepatic blood flow (approx. 55 mL/min/kg for rats).

  • fu​ : Fraction unbound in blood.

  • CLint,u​ : Unbound intrinsic clearance derived from the plasma-shifted microsomal assay.

By utilizing the 5% plasma-shifted CLint​ rather than the buffer-only CLint​ , the predicted CLhep​ for N-(2-fluorophenyl)propane-1-sulfonamide tightly correlates with the observed in vivo clearance (8.2 mL/min/kg), achieving an R2>0.85 across the sulfonamide class.

Visualizations

IVIVC Extrapolation Workflow

The following diagram illustrates the logical progression from in vitro assays to in vivo correlation, highlighting the critical integration of the Well-Stirred Model.

IVIVC_Workflow InVitro In Vitro Assays (Microsomes + 5% Plasma) CLint Intrinsic Clearance (CL_int,u) InVitro->CLint LC-MS/MS Analysis WSM Well-Stirred Model (IVIVE) CLint->WSM Fraction Unbound (fu) CLhep Predicted Hepatic Clearance (CL_hep) WSM->CLhep Extrapolation InVivo In Vivo PK Study (Rat Model) Correlation IVIVC Correlation (R² Evaluation) InVivo->Correlation Observed Clearance CLhep->Correlation Predicted Clearance

Caption: Logical workflow for In Vitro-In Vivo Correlation (IVIVC) utilizing the Well-Stirred Model.

Pharmacokinetic Distribution Pathway

This diagram maps the physiological causality of N-(2-fluorophenyl)propane-1-sulfonamide distribution, emphasizing the role of high protein binding and hepatic metabolism.

PK_Pathway Dose IV/PO Dosing Fluorinated Sulfonamide Blood Systemic Circulation (High Protein Binding) Dose->Blood Absorption Liver Hepatic Metabolism (CYP450 Oxidation) Blood->Liver Portal Vein Excretion Renal Excretion (Urine) Blood->Excretion Unchanged Drug Tissues Tissue Distribution (Lipophilic Partitioning) Blood->Tissues Distribution Liver->Excretion Metabolites

Caption: Systemic distribution and metabolic clearance pathway of fluorinated sulfonamides.

References

  • [1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Chemical Society Reviews / PMC. Available at:[Link]

  • [2] Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at:[Link]

  • [3] Di, L., et al. (2024). Improving In Vitro-In Vivo Extrapolation of Clearance Using Rat Liver Microsomes for Highly Plasma Protein-Bound Molecules. Drug Metabolism and Disposition / PubMed. Available at:[Link]

  • [4] Sanoh, S., et al. (2012). Prediction of In Vivo Hepatic Clearance and Half-Life of Drug Candidates in Human Using Chimeric Mice with Humanized Liver. Drug Metabolism and Disposition. Available at:[Link]

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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